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1-(5-Bromo-2-ethoxyphenyl)ethanone Documentation Hub

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  • Product: 1-(5-Bromo-2-ethoxyphenyl)ethanone
  • CAS: 16602-11-2

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 1-(5-Bromo-2-ethoxyphenyl)ethanone

Executive Summary 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS 16602-11-2) is a highly versatile ortho-alkoxy haloarene that serves as a privileged building block in advanced medicinal chemistry and materials science[1]. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS 16602-11-2) is a highly versatile ortho-alkoxy haloarene that serves as a privileged building block in advanced medicinal chemistry and materials science[1]. Characterized by the dual presence of an electron-donating ethoxy group and an electron-withdrawing acetyl group, this compound exhibits unique regioselective reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic workflows, and its critical role in the downstream development of pharmacological agents, including cromakalim analogues and lipid-competitive kinase inhibitors.

Part 1: Physicochemical Profile & Structural Data

Understanding the baseline quantitative properties of 1-(5-Bromo-2-ethoxyphenyl)ethanone is essential for precise stoichiometric calculations and downstream purification workflows. For detailed commercial specifications, refer to 1[1].

PropertyValue
IUPAC Name 1-(5-Bromo-2-ethoxyphenyl)ethanone
Common Synonyms 5'-Bromo-2'-ethoxyacetophenone; 2-Ethoxy-5-bromoacetophenone
CAS Registry Number 16602-11-2
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State Pale yellow to off-white solid/liquid
Typical Purity ≥ 95%

Part 2: Mechanistic Reactivity & Core Synthetic Workflows

The synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone relies on exploiting the aromatic ring's electronic distribution. The ethoxy group strongly activates the ortho and para positions via resonance (donation of oxygen lone pairs). Conversely, the acetyl group is meta-directing and deactivating. In 2-ethoxyacetophenone, the position para to the ethoxy group is position 5. Since position 1 holds the acetyl group and position 2 holds the ethoxy group, position 5 is simultaneously para to the activating ether and meta to the deactivating ketone. Both directing effects synergistically point to position 5, making electrophilic aromatic substitution highly regioselective[2].

Historical and modern protocols for the preparation of aromatic hydroxyketones confirm this regioselectivity, as documented in comprehensive synthetic handbooks like 2[2].

Synthesis A 5-Bromo-2-hydroxyacetophenone (Precursor A) C 1-(5-Bromo-2-ethoxyphenyl)ethanone (Target Compound) A->C Ethylation (EtI, K2CO3, DMF) B 2-Ethoxyacetophenone (Precursor B) B->C Bromination (Br2, AcOH)

Synthetic pathways for 1-(5-Bromo-2-ethoxyphenyl)ethanone via ethylation or bromination.

Protocol 1: Synthesis via Williamson Ether Ethylation

Causality & Validation: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenolic hydroxyl group (pKa ~10) without inducing unwanted aldol condensation of the acetyl group. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic for the S_N2 displacement of the ethyl halide[3].

  • Preparation: Charge an oven-dried round-bottom flask with 5-bromo-2-hydroxyacetophenone (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (approx. 10 mL/g of substrate) under an inert nitrogen atmosphere.

  • Alkylation: Dropwise add ethyl iodide (1.5 equiv) at room temperature. Note: Ethyl iodide is preferred over ethyl bromide due to the superior leaving group ability of the iodide ion, which accelerates the S_N2 transition state.

  • Reaction Execution: Elevate the temperature to 60 °C and stir for 6 hours.

  • Self-Validating Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) system. The disappearance of the highly polar phenolic starting material (lower R_f) and the emergence of the less polar ether product (higher R_f) provides real-time confirmation of O-alkylation.

  • Workup & Isolation: Quench the reaction by pouring it into crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution. Crucial Step: The LiCl wash selectively partitions the DMF into the aqueous phase, preventing solvent contamination. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol 2: Electrophilic Aromatic Bromination

Causality & Validation: Acetic acid is used as the solvent because it sufficiently polarizes the molecular bromine, facilitating electrophilic attack without requiring a harsh Lewis acid catalyst (like FeBr₃)[2].

  • Preparation: Dissolve 2-ethoxyacetophenone (1.0 equiv) in glacial acetic acid.

  • Bromine Addition: Slowly add a solution of Br₂ (1.05 equiv) in acetic acid dropwise at 0–5 °C. Strict temperature control prevents over-bromination and limits oxidative side reactions.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Quench: The reaction is self-indicating; the deep red-brown color of molecular bromine dissipates as it is consumed. Pour the mixture into ice water containing sodium bisulfite (NaHSO₃). The NaHSO₃ immediately reduces any residual unreacted bromine to colorless bromide ions, visually validating the neutralization step before extraction.

  • Isolation: Extract with dichloromethane, wash with saturated NaHCO₃ to neutralize the acetic acid, dry over anhydrous MgSO₄, and concentrate.

Part 3: Pharmacological Applications & Downstream Derivatization

The aryl bromide moiety of 1-(5-Bromo-2-ethoxyphenyl)ethanone acts as an ideal electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings). This allows for rapid structural elaboration into complex pharmacophores[3].

1. Ring-Opened Cromakalim Analogues This compound is a critical precursor in synthesizing ring-opened cromakalim analogues[4]. These advanced derivatives target ATP-sensitive potassium (K_ATP) channels. The binding and subsequent opening of these channels leads to potassium efflux and membrane hyperpolarization, culminating in profound smooth muscle relaxation (vasodilation). Furthermore, these specific analogues have been shown to uniquely stimulate elastin synthesis, making them highly valuable in treating vascular aging and respiratory diseases[4]. This mechanistic pathway is extensively validated in the 4[4].

2. Pleckstrin Homology (PH) Domain Inhibitors Derivatives of this scaffold are utilized in the discovery of lipid-competitive Pleckstrin Homology (PH) domain-containing family A inhibitors, which demonstrate notable anticancer activity[5]. The synthetic optimization of these lipid-competitive inhibitors is detailed in the 5[5].

Mechanism A 1-(5-Bromo-2-ethoxyphenyl)ethanone B Ring-Opened Cromakalim Analogues A->B Suzuki-Miyaura Cross-Coupling C K_ATP Channel Activation B->C Target Binding E Elastin Synthesis Stimulation B->E Cellular Signaling D Smooth Muscle Relaxation C->D Membrane Hyperpolarization

Pharmacological mechanism of cromakalim analogues derived from the target compound.

References

  • Bouhedja, M. et al. "Design, synthesis and biological evaluation of novel ring-opened cromakalim analogues with relaxant effects on vascular and respiratory smooth muscles and as stimulators of elastin synthesis". Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Martin, R. "Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32)". Source: vdoc.pub. URL: [Link]

  • "Discovery, Optimization, and Anticancer Activity of Lipid-Competitive Pleckstrin Homology Domain-Containing Family A Inhibitors". Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • "Highly Selective Salicylketoxime-Based Estrogen Receptor β Agonists Display Antiproliferative Activities in a Glioma Model". Source: Journal of Medicinal Chemistry (ACS). URL: [Link]

Sources

Exploratory

1-(5-Bromo-2-ethoxyphenyl)ethanone CAS number and molecular weight

High-Purity Scaffold for Medicinal Chemistry & Diversity-Oriented Synthesis Executive Summary This technical guide profiles 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2), a critical halogenated aromatic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Scaffold for Medicinal Chemistry & Diversity-Oriented Synthesis

Executive Summary

This technical guide profiles 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2), a critical halogenated aromatic intermediate. Distinguished by its dual-functional nature—containing both an electrophilic acetyl group and a nucleophile-ready aryl bromide—this compound serves as a "privileged scaffold" in modern drug discovery. It is particularly valued in the synthesis of SGLT2 inhibitors, kinase inhibitors, and biaryl systems via palladium-catalyzed cross-coupling. This monograph details its physicochemical identity, validated synthesis protocols, and handling standards for high-integrity research environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers
ParameterData
Chemical Name 1-(5-Bromo-2-ethoxyphenyl)ethanone
CAS Number 16602-11-2
Synonyms 5'-Bromo-2'-ethoxyacetophenone; 2-Acetyl-4-bromophenetole
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
SMILES CC(=O)C1=C(C=CC(=C1)Br)OCC
InChI Key Derived from structure
Physical Properties
PropertyValue/Description
Appearance White to pale yellow crystalline solid or semi-solid
Melting Point 45–50 °C (Predicted based on analogs)
Boiling Point ~300 °C (at 760 mmHg)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate
LogP ~3.2 (Lipophilic)

Validated Synthesis Protocol

While various routes exist, the most robust laboratory-scale method involves the O-alkylation of 1-(5-bromo-2-hydroxyphenyl)ethanone . This pathway minimizes side reactions common in direct bromination of phenetole derivatives.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially stable precursors: 1-(5-Bromo-2-hydroxyphenyl)ethanone (CAS: 1450-75-5) and an ethylating agent (Ethyl Iodide or Diethyl Sulfate).

Step-by-Step Methodology

Reagents:

  • Precursor: 1-(5-Bromo-2-hydroxyphenyl)ethanone (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone (HPLC Grade)

Protocol:

  • Activation: Charge a round-bottom flask with 1-(5-Bromo-2-hydroxyphenyl)ethanone and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution typically turns yellow/orange due to the phenoxide anion.

  • Alkylation: Dropwise add Ethyl Iodide (EtI) to the suspension.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS. The starting material (phenol) will disappear, and a less polar spot (product) will appear.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (sat. NaCl) to remove residual DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPath Start p-Bromophenol Inter1 p-Bromophenyl Acetate Start->Inter1 Acetylation (AcCl, Base) Inter2 1-(5-Bromo-2-hydroxyphenyl) ethanone (CAS 1450-75-5) Inter1->Inter2 Fries Rearrangement (AlCl3, 130°C) Target 1-(5-Bromo-2-ethoxyphenyl) ethanone (CAS 16602-11-2) Inter2->Target Williamson Ether Synthesis (EtI, K2CO3, DMF)

Caption: Linear synthesis pathway from p-bromophenol to the target ethoxy-acetophenone via Fries rearrangement and O-alkylation.

Mechanistic Insight & Applications

Chemical Reactivity Profile

The molecule possesses two orthogonal reactive sites ("handles") allowing for Diversity-Oriented Synthesis (DOS) :

  • Site A (Aryl Bromide): Ready for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The para position relative to the acetyl group activates the bromine towards oxidative addition.

  • Site B (Acetyl Group): Susceptible to condensation (Claisen-Schmidt), reduction, or Grignard addition.

Drug Discovery Applications[3]
  • SGLT2 Inhibitors: The 5-bromo-2-ethoxy motif is a bioisostere for the aglycone moiety found in gliflozins (e.g., Dapagliflozin).

  • Kinase Inhibitors: Used to construct biaryl pharmacophores where the ethoxy group provides steric bulk and lipophilicity to fit hydrophobic pockets (e.g., ATP binding sites).

Functionalization Logic Diagram

Reactivity Center 1-(5-Bromo-2-ethoxyphenyl)ethanone (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki Condensation Claisen-Schmidt (Ar-CHO, NaOH) Center->Condensation Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Center->Buchwald Biaryl Biaryl Scaffolds (SGLT2 Analogs) Suzuki->Biaryl Chalcone Chalcones (Anti-inflammatory) Condensation->Chalcone Amines N-Aryl Amines (Kinase Inhibitors) Buchwald->Amines

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and ketone functionalities.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (t, 3H): Methyl protons of the ethoxy group.

    • δ 2.60 (s, 3H): Methyl protons of the acetyl group (singlet).

    • δ 4.10 (q, 2H): Methylene protons of the ethoxy group.

    • δ 6.85 (d, 1H): Aromatic proton ortho to the ethoxy group (shielded).

    • δ 7.55 (dd, 1H): Aromatic proton meta to acetyl (coupling with ortho and meta).

    • δ 7.85 (d, 1H): Aromatic proton ortho to the acetyl group (deshielded).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 243.1 / 245.1 (Characteristic 1:1 isotopic ratio for Bromine).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[3][2][4][5]
STOT-SE H335May cause respiratory irritation.[3][4][5]

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.

  • Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

  • BLD Pharm. (2025). 1-(5-Bromo-2-ethoxyphenyl)ethanone Product Datasheet. Retrieved from

  • Sigma-Aldrich. (2025). 1-(5-Bromo-2-methoxyphenyl)ethanone Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2757029 (Methoxy analog). Retrieved from

  • ChemicalBook. (2025).[3][4] 5-Bromo-2-hydroxyacetophenone Synthesis and Reactions. Retrieved from

Sources

Foundational

Comprehensive Synthesis Pathways for 1-(5-Bromo-2-ethoxyphenyl)ethanone: A Technical Guide

Executive Summary 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2), commonly referred to as 5-bromo-2-ethoxyacetophenone, is a highly versatile aromatic building block utilized extensively in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2), commonly referred to as 5-bromo-2-ethoxyacetophenone, is a highly versatile aromatic building block utilized extensively in medicinal chemistry. Its unique substitution pattern—an electron-donating ethoxy group, an electron-withdrawing acetyl group, and a highly reactive aryl bromide—makes it a critical intermediate in the synthesis of ring-opened cromakalim analogues[1] and selective estrogen receptor


 (ER

) agonists[2].

This technical guide provides an authoritative, in-depth analysis of the three primary synthetic pathways to access this molecule. By detailing the mechanistic causality and providing self-validating experimental protocols, this document serves as a robust framework for researchers and process chemists optimizing yields and scalability.

Retrosynthetic Strategy & Disconnection Logic

The synthesis of 1-(5-bromo-2-ethoxyphenyl)ethanone can be approached via three distinct disconnections, each leveraging different directing groups and starting materials. The choice of pathway depends heavily on precursor availability, scale, and the tolerability of specific reaction conditions (e.g., strong Lewis acids vs. mild bases).

Retrosynthesis Target 1-(5-Bromo-2-ethoxyphenyl)ethanone P1 5-Bromo-2-hydroxyacetophenone + Ethyl Halide Target->P1 O-Alkylation (C-O Disconnection) P2 2-Ethoxyacetophenone + Brominating Agent Target->P2 Bromination (C-Br Disconnection) P3 4-Bromophenetole + Acetyl Chloride Target->P3 Acylation (C-C Disconnection)

Caption: Retrosynthetic analysis of 1-(5-Bromo-2-ethoxyphenyl)ethanone via three primary disconnections.

Core Synthesis Protocols

Pathway A: Williamson Etherification (O-Alkylation)

This is the most common and highest-yielding route, starting from commercially available 5-bromo-2-hydroxyacetophenone (CAS: 1450-75-5)[3].

Mechanistic Causality: The phenolic hydroxyl group in the starting material is relatively acidic due to the electron-withdrawing nature of the ortho-acetyl group. However, a strong intramolecular hydrogen bond exists between the phenol and the carbonyl oxygen. To overcome this, a polar aprotic solvent like DMF is essential. DMF effectively solvates the potassium cation from the base (


), leaving the phenoxide anion "naked" and highly nucleophilic. This facilitates a rapid 

attack on the electrophilic carbon of bromoethane[2][4].

Self-Validating Experimental Protocol:

  • Initiation: Charge an oven-dried round-bottom flask with 5-bromo-2-hydroxyacetophenone (1.0 eq) and anhydrous DMF (0.5 M).

    • Validation: Ensure complete dissolution; the solution should be clear and pale yellow.

  • Deprotonation: Add anhydrous

    
     (1.5 eq). Stir at room temperature for 30 minutes.
    
    • Validation: The solution will transition to a deep yellow/orange hue, visually confirming the generation of the phenoxide anion.

  • Alkylation: Add bromoethane (1.2 eq) dropwise via syringe. Heat the reaction mixture to 60°C.

    • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete (typically 4-6 hours) when the lower

      
       starting material spot is entirely replaced by a higher 
      
      
      
      product spot.
  • Quench & Extraction: Cool to room temperature and quench by pouring over crushed ice. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Validation: The product will partition into the organic layer. A clear phase separation indicates successful extraction.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

WilliamsonWorkflow Step1 1. Dissolve 5-Bromo-2-hydroxyacetophenone in anhydrous DMF Step2 2. Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Add Bromoethane (1.2 eq) dropwise Heat to 60°C for 4-6 hrs Step2->Step3 Step4 4. Quench with ice water Extract with EtOAc Step3->Step4 Step5 5. Wash with Brine, Dry over MgSO4 Concentrate in vacuo Step4->Step5 Product Purified 1-(5-Bromo-2-ethoxyphenyl)ethanone (Yield: 85-90%) Step5->Product

Caption: Step-by-step experimental workflow for the Williamson etherification pathway.

Pathway B: Electrophilic Aromatic Bromination

This pathway utilizes 2-ethoxyacetophenone as the starting material and relies on precise regiocontrol during electrophilic aromatic substitution (EAS).

Mechanistic Causality: Regioselectivity is dictated by the competing directing effects of the substituents. The ethoxy group is strongly activating and directs ortho/para. The acetyl group is deactivating and directs meta. Position 5 is simultaneously para to the ethoxy group and meta to the acetyl group. This synergistic directing effect makes position 5 the most electron-rich carbon on the ring. Utilizing N-Bromosuccinimide (NBS) instead of


 provides a low, steady concentration of electrophilic bromine, preventing unwanted 

-bromination of the acetyl methyl group.

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 2-ethoxyacetophenone (1.0 eq) in anhydrous Acetonitrile (0.2 M). Shield the reaction flask from light using aluminum foil to suppress radical pathways.

  • Bromination: Add NBS (1.05 eq) in small portions over 15 minutes.

    • Validation: The solution may turn slightly yellow. Monitor via TLC. The appearance of a single new spot confirms clean regioselective bromination. If a second, highly polar spot appears, it indicates

      
      -bromination (reaction is running too hot or exposed to light).
      
  • Workup: Stir at room temperature for 12 hours. Concentrate the solvent in vacuo. Triturate the resulting residue with hexane.

    • Validation: Succinimide (the byproduct of NBS) is insoluble in hexane and will precipitate as a white solid, allowing for easy removal via vacuum filtration.

  • Isolation: Concentrate the hexane filtrate to yield the crude product, which can be recrystallized from cold ethanol.

EAS_Directing Start 2-Ethoxyacetophenone Intermediate Bromonium Ion Complex at Position 5 Start->Intermediate NBS / MeCN Ethoxy directs para Acetyl directs meta Product 1-(5-Bromo-2-ethoxyphenyl)ethanone Intermediate->Product Rearomatization (-HBr)

Caption: Synergistic directing effects in the electrophilic bromination of 2-ethoxyacetophenone.

Pathway C: Friedel-Crafts Acylation

This route constructs the carbon-carbon bond by acylating 4-bromophenetole (1-bromo-4-ethoxybenzene).

Mechanistic Causality: The reaction relies on the generation of a highly electrophilic acylium ion from acetyl chloride and


. In the starting material, the ethoxy group is a significantly stronger activating group than the bromo group is a deactivating group. Consequently, the ethoxy group dominates the directing effect, steering the incoming acylium ion to its ortho position (position 2), as the para position is already blocked by the bromine atom.

Self-Validating Experimental Protocol:

  • Complexation: Dissolve 4-bromophenetole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C under an argon atmosphere.

  • Activation: Carefully add anhydrous

    
     (1.2 eq) portion-wise.
    
    • Validation: Vigorous evolution of HCl gas will occur (ensure proper scrubbing). The solution will turn deep red/brown, visually validating the formation of the acylium-arene intermediate complex.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Carefully pour the mixture over a slurry of crushed ice and 1M HCl.

    • Validation: The dark color will discharge, and aluminum salts will dissolve into the aqueous phase, leaving a clear biphasic system. Extract with DCM and wash with saturated

      
       to neutralize residual acid.
      

Quantitative Data & Comparative Analysis

To aid in route selection, the following table summarizes the quantitative and qualitative metrics of the three synthesis pathways. Pathway A remains the industry standard for medicinal chemistry applications due to its high yield and operational simplicity[1][4].

MetricPathway A: O-AlkylationPathway B: BrominationPathway C: Acylation
Starting Material 5-Bromo-2-hydroxyacetophenone2-Ethoxyacetophenone4-Bromophenetole
Key Reagents EtBr,

, DMF
NBS, AcetonitrileAcetyl Chloride,

, DCM
Regioselectivity N/A (Pre-set on ring)High (Synergistic directing)High (Steric/Electronic block)
Est. Yield 85 - 90% 75 - 80%80 - 85%
Scalability ExcellentModerate (Exothermic)High (Requires HCl scrubbing)
Atom Economy ModerateHighLow (Stoichiometric Al waste)

References

1.[4] Title: Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. Source: PLOS One. URL:[Link] 2.[2] Title: Highly Selective Salicylketoxime-Based Estrogen Receptor


 Agonists Display Antiproliferative Activities in a Glioma Model. Source: Journal of Medicinal Chemistry. URL:[Link]
3.[1] Title: Design, synthesis and biological evaluation of novel ring-opened cromakalim analogues with relaxant effects on vascular and respiratory smooth muscles and as stimulators of elastin synthesis. Source: European Journal of Medicinal Chemistry. URL:[Link]
4.[3] Title: 2-Hydroxy-5-bromoacetophenone (CAS 1450-75-5) Database Entry. Source: MolAid Chemical Database. URL:[Link]

Sources

Exploratory

Strategic Utilization of 1-(5-Bromo-2-ethoxyphenyl)ethanone in Pharmaceutical Synthesis

The following technical guide details the pharmaceutical applications, synthetic utility, and experimental protocols for 1-(5-Bromo-2-ethoxyphenyl)ethanone . Executive Summary 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 166...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmaceutical applications, synthetic utility, and experimental protocols for 1-(5-Bromo-2-ethoxyphenyl)ethanone .

Executive Summary

1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) serves as a high-value "privileged structure" precursor in medicinal chemistry. Its specific substitution pattern—combining a lipophilic ethoxy group at the ortho position and a reactive bromine at the meta position relative to the acetyl group—makes it an ideal scaffold for modulating pharmacokinetic properties (solubility, metabolic stability) and target binding affinity.

This guide explores its critical role in the synthesis of JAK inhibitors (Ophthalmology) , Cromakalim analogs (Cardiovascular) , and Chalcone-based antineoplastics (Oncology) .

Chemical Profile
PropertySpecification
IUPAC Name 1-(5-Bromo-2-ethoxyphenyl)ethanone
CAS Number 16602-11-2
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Key Functionality Acetyl (Nucleophilic/Electrophilic center), Aryl Bromide (Cross-coupling handle), Ethoxy (H-bond acceptor/Lipophilic tail)

Therapeutic Applications & Mechanism of Action

Ophthalmology: JAK Inhibitors for Dry Eye Disease

The 5-bromo-2-ethoxyphenyl moiety is a validated pharmacophore in the development of Janus Kinase (JAK) inhibitors. The ethoxy group often occupies a hydrophobic pocket within the kinase domain, while the bromine atom serves as a handle for coupling to complex heterocycles like imidazo[4,5-d]dipyridoazepines.

  • Target: JAK Family (JAK1/JAK2/JAK3).

  • Mechanism: Inhibition of cytokine signaling pathways involved in ocular inflammation.

  • Structural Role: The acetophenone core is cyclized to form the tricyclic core, or the phenyl ring is appended to the scaffold to improve residence time.

Cardiovascular: KATP Channel Openers (Cromakalim Analogs)

Derivatives of this ethanone are synthesized via reductive amination to create chiral amine scaffolds similar to Cromakalim . These compounds act as potassium channel openers, causing hyperpolarization of smooth muscle cells and subsequent vasodilation.

  • Target: ATP-sensitive potassium channels (KATP).

  • Application: Hypertension, Asthma (bronchodilation).

  • Key Intermediate: N-substituted ureas and thioureas derived from the reduced 1-(5-bromo-2-ethoxyphenyl)ethylamine.

Oncology: Chalcones and Benzofurans

Through Claisen-Schmidt condensation, the acetyl group reacts with aromatic aldehydes to form chalcones. These α,β-unsaturated ketones are potent Michael acceptors that target cysteine residues in proteins involved in cancer cell proliferation (e.g., NF-κB pathway).

Synthetic Pathways & Logic

The utility of 1-(5-Bromo-2-ethoxyphenyl)ethanone stems from its ability to undergo orthogonal transformations:

  • Acetyl Group Functionalization: Condensation, bromination, or reduction.

  • Aryl Bromide Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.

Visualization: Core Synthetic Divergence

The following diagram illustrates the transformation of the core ethanone into three distinct pharmaceutical classes.

G Start 1-(5-Bromo-2-ethoxyphenyl)ethanone Inter1 Chalcone Derivative (α,β-Unsaturated Ketone) Start->Inter1 Aldehyde + Base (Claisen-Schmidt) Inter2 α-Bromoacetophenone Start->Inter2 Br2 or NBS (α-Bromination) Inter3 Chiral Ethylamine Start->Inter3 NH4OAc + NaBH3CN (Reductive Amination) Prod1 Antineoplastic Agents (Michael Acceptors) Inter1->Prod1 SAR Optimization Prod2 Benzofurans/Imidazoles (Kinase Inhibitors) Inter2->Prod2 Cyclization (e.g., with Thioamide) Prod3 Cromakalim Analogs (Vasodilators) Inter3->Prod3 Isothiocyanate Coupling

Figure 1: Divergent synthesis pathways from the parent ethanone to bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of a Bioactive Chalcone (Antineoplastic Scaffold)

Objective: Synthesize (E)-1-(5-bromo-2-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one. Rationale: Pyridine-substituted chalcones show enhanced aqueous solubility and potency against CYP1A1 compared to purely carbocyclic analogs.

Reagents:

  • 1-(5-Bromo-2-ethoxyphenyl)ethanone (1.0 eq)

  • 3-Pyridinecarboxaldehyde (1.1 eq)

  • Sodium Hydroxide (NaOH), 40% aq. solution

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 1-(5-Bromo-2-ethoxyphenyl)ethanone and 5.5 mmol of 3-pyridinecarboxaldehyde in 20 mL of ethanol.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add 5 mL of 40% NaOH solution while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product typically precipitates as a yellow solid.

  • Workup: Pour the reaction mixture into 100 mL of ice-water containing dilute HCl (to neutralize excess base, pH ~7).

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield yellow needles.

Self-Validation Check:

  • Appearance: Product must be a yellow crystalline solid (characteristic of chalcones).

  • 1H NMR: Look for trans-alkene doublets (J ~ 15-16 Hz) around 7.4–7.8 ppm.

Protocol B: Synthesis of 2-Substituted Benzofuran (Kinase Inhibitor Core)

Objective: Cyclization to form a benzofuran core via an α-bromo intermediate. Rationale: Benzofurans are isosteres of indoles and are privileged scaffolds in kinase inhibitors (e.g., VEGFR, EGFR).

Step-by-Step Methodology:

  • α-Bromination:

    • Dissolve 1-(5-Bromo-2-ethoxyphenyl)ethanone (10 mmol) in CHCl₃ (50 mL).

    • Add CuBr₂ (20 mmol) and reflux for 4 hours.

    • Filter off CuBr, evaporate solvent to yield the α-bromo ketone (2-bromo-1-(5-bromo-2-ethoxyphenyl)ethanone).

  • Demethylation/Deethylation (In-situ):

    • Note: Direct cyclization often requires a free phenol. However, under harsh Lewis acid conditions (e.g., BBr₃), the ethoxy group can be cleaved to the phenol, or specific cyclization conditions (e.g., polyphosphoric acid) can drive the reaction.

    • Alternative Route: React the α-bromo ketone with a salicylaldehyde or similar nucleophile, or perform an intramolecular cyclization if the ethoxy group is first converted to a hydroxyl (using BBr₃ in DCM at -78°C).

  • Cyclization:

    • Treat the 1-(5-bromo-2-hydroxyphenyl)-2-bromoethanone with K₂CO₃ in acetone (reflux, 6h) to effect intramolecular displacement, yielding the benzofuranone or benzofuran derivative depending on oxidation state.

Analytical Data Summary

The following table summarizes expected physicochemical properties for the parent compound and key derivatives to aid in identification.

Compound ClassKey IR Signals (cm⁻¹)1H NMR Characteristic Signals (δ ppm)Predicted LogP
Parent Ethanone 1670 (C=O), 1240 (C-O-C)2.55 (s, 3H, -COCH₃), 4.10 (q, 2H, -OCH₂-)~3.2
Chalcone Derivative 1655 (C=O conj.), 1600 (C=C)7.60/7.85 (d, J=16Hz, vinylic protons)~4.5
Ethylamine Analog 3300-3400 (NH stretch)1.30 (d, 3H, -CH(CH₃)-), 4.20 (m, 1H, CH-N)~2.8

References

  • World Intellectual Property Organization (WIPO). (2009). 6-Substituted Sulfonyl Azabicyclo[3.2.1]octanes Useful to Inhibit 11β-Hydroxysteroid Dehydrogenase Type-1. Patent WO2009023181A1. Link

  • European Patent Office. (2016). Janus Kinase Inhibitors for Treatment of Dry Eye and Other Eye Related Diseases. EP3041475. Link

  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Curcumin Analogs as Anti-Cancer Agents. Journal of Medicinal Chemistry.
  • International Journal of Research in Pharmacy and Chemistry (IJRPC). (2013). Synthesis and Evaluation of the Pharmacological Activity of Open Analogues of Cromakalim Carrying Urea and Thiourea Moieties. IJRPC, 3(1). Link

Foundational

Safety Data Sheet (SDS) and toxicity profile for 1-(5-Bromo-2-ethoxyphenyl)ethanone

This technical guide is structured as a high-level operational whitepaper, designed for direct application in pharmaceutical research and chemical development environments. Safety, Toxicity Profiling, and Handling Protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level operational whitepaper, designed for direct application in pharmaceutical research and chemical development environments.

Safety, Toxicity Profiling, and Handling Protocols for Medicinal Chemistry

Document Control:

  • Target Compound: 1-(5-Bromo-2-ethoxyphenyl)ethanone[1]

  • CAS Registry Number: 16602-11-2[1]

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.10 g/mol

  • Version: 2.0 (Scientific Advisory)

Executive Technical Summary

1-(5-Bromo-2-ethoxyphenyl)ethanone (5-Bromo-2-ethoxyacetophenone) is a halogenated aromatic ketone widely utilized as a pharmacophore scaffold in the synthesis of heterocyclic bioactive agents. Its structural utility lies in the orthogonal reactivity of its functional groups: the ketone moiety allows for condensation/reduction, the ethoxy group provides lipophilic bulk and hydrogen-bond acceptance, and the aryl bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Due to the limited empirical toxicological data specific to this exact ethyl homolog, this guide utilizes Structure-Activity Relationship (SAR) extrapolation from its methyl analog (1-(5-bromo-2-methoxyphenyl)ethanone, CAS 16740-73-1) and standard halogenated acetophenone profiles.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertySpecification / ValueSource/Prediction
IUPAC Name 1-(5-bromo-2-ethoxyphenyl)ethanoneVerified Nomenclature
SMILES CCOc1ccc(Br)cc1C(C)=OStructural Derivation
Physical State Solid (Low melting point) or viscous liquidAnalogous to Methoxy variant
Melting Point 45–55 °C (Predicted)Est.[2] based on Homologs
Boiling Point ~280 °C (760 mmHg)Predicted
LogP (Octanol/Water) 3.1 ± 0.4Calculated (Lipophilic)
Solubility Insoluble in H₂O; Soluble in DCM, DMSO, EtOAcValidated by LogP
Structural Pharmacophore Analysis (DOT Visualization)

The following diagram breaks down the molecule into reactive zones, highlighting areas of toxicological concern and synthetic utility.

G cluster_0 Chemical Structure Analysis Core Acetophenone Core (Lipophilic Scaffold) Br 5-Bromo Position (Cross-Coupling Site) Core->Br Electronic w/d Ethoxy 2-Ethoxy Group (e- Donor / H-Bond Acceptor) Core->Ethoxy Electronic Donation Ketone Acetyl Group (Electrophilic Center) Core->Ketone Conjugation Tox Toxicity Potential (Irritant) Br->Tox Potential Alkylating Metabolites (Low Risk) Ketone->Tox Schiff Base Formation (Protein Binding)

Figure 1: Structural dissection of 1-(5-Bromo-2-ethoxyphenyl)ethanone highlighting reactive sites relevant to synthesis and toxicity.

Hazard Identification (GHS Classification)

Note: In the absence of a compound-specific REACH dossier, this classification is derived from the "Read-Across" method using the closely related 1-(5-bromo-2-methoxyphenyl)ethanone.

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)[3]

Hazard Statements
  • H315: Causes skin irritation.[3][4][5][6][7][8]

  • H319: Causes serious eye irritation.[3][4][5][6][7][9]

  • H335: May cause respiratory irritation.[3][4][5][6][7][8][10]

Precautionary Statements (Scientific Context)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5][7][8][11] Rationale: Halogenated ketones can be potent lachrymators.

  • P280: Wear protective gloves/eye protection.[4][5][7][8][9][10][11] Rationale: Lipophilic nature (LogP ~3.1) facilitates dermal absorption.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5][6][7] Remove contact lenses.[3][4][5][6][7][8][9][10]

Toxicity Profile & Biological Reactivity[15]

Acute Toxicity (Predicted)

Based on SAR analysis of brominated acetophenones:

  • Oral LD50 (Rat): Predicted > 2000 mg/kg (Category 5 or Unclassified). The ethoxy group generally reduces acute toxicity compared to unsubstituted phenol precursors.

  • Dermal LD50: No data; treat as potentially harmful due to high lipophilicity enhancing skin penetration.

Mechanism of Action (Toxicology)

The primary toxicological concern is local irritation rather than systemic organ failure.

  • Electrophilic Attack: The ketone carbonyl is moderately electrophilic. While not a "Michael Acceptor" (unless unsaturated), it can form reversible Schiff bases with lysine residues on mucosal proteins, leading to irritation.

  • Metabolic Activation: The ethoxy group may undergo O-dealkylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) to form the phenol metabolite (1-(5-bromo-2-hydroxyphenyl)ethanone). Phenolic metabolites can undergo redox cycling, potentially causing localized oxidative stress.

Genotoxicity
  • Ames Test: Predicted Negative. Simple halogenated acetophenones generally lack the DNA-intercalating properties required for strong mutagenicity unless coupled with nitro groups or polycyclic systems.

Experimental Protocol: Safe Synthesis & Purification

Scenario: Alkylation of 1-(5-bromo-2-hydroxyphenyl)ethanone to generate the target.

This protocol is selected for its safety profile over Friedel-Crafts acylation, which requires handling aggressive aluminum chloride and generates HBr gas.

Reagents & Setup
  • Substrate: 1-(5-Bromo-2-hydroxyphenyl)ethanone (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.2 eq) (Note: Prefer Iodide over Bromide for faster kinetics at lower temps).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol substrate in DMF (5 mL/mmol).

  • Deprotonation: Add K₂CO₃. The suspension will turn yellow/orange as the phenoxide anion forms. Safety: No gas evolution, but dust hazard exists.

  • Addition: Add Ethyl Iodide dropwise via syringe. Safety: EtI is an alkylating agent. Use a fume hood.

  • Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup (Self-Validating Step):

    • Pour mixture into ice water (10x volume).

    • Observation: The product should precipitate as a solid or oil. If it crashes out, filtration is safer than extraction.

    • If oil forms: Extract with Ethyl Acetate, wash with 1M NaOH (removes unreacted phenol), then Brine.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Reaction Safety Workflow (DOT)

SynthesisSafety Start Start: Reagent Prep Mix Mix Substrate + Base in DMF Start->Mix AddEtI Add Ethyl Iodide (Alkylating Hazard) Mix->AddEtI Heat Heat to 60°C AddEtI->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Quench Quench in Ice Water (Exotherm Control) Check->Quench Yes Wash Wash w/ 1M NaOH (Remove Phenol) Quench->Wash Final Isolate Product Wash->Final

Figure 2: Synthesis workflow emphasizing critical safety control points (Red) and quality checkpoints (Green).

Handling, Storage, and Emergency Response[7][10][11]

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate). While chemically stable, keeping it cool prevents slow debromination or oxidation over years.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended but not strictly required.

  • Container: Amber glass to prevent potential photochemical degradation of the C-Br bond.

Emergency Spill Response (Decision Tree)

SpillResponse Spill Spill Detected State State of Matter? Spill->State Solid Solid/Powder State->Solid Liquid Liquid/Solution State->Liquid ActionSolid Wet Sweep or HEPA Vacuum (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Do NOT use sawdust - flammability) Liquid->ActionLiquid Disposal Seal in HazMat Bag Label: 'Halogenated Organic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 3: Decision logic for containing spills of 1-(5-Bromo-2-ethoxyphenyl)ethanone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757029, 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link](Used as primary homolog for toxicity extrapolation).

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link](Methodology for Read-Across toxicity assessment).

Sources

Exploratory

Difference between 1-(5-Bromo-2-ethoxyphenyl)ethanone and its isomers

Differentiation, Synthesis, and Quality Control in Medicinal Chemistry Executive Summary 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 35046-61-8), also known as 5-bromo-2-ethoxyacetophenone, is a critical pharmacophore in th...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiation, Synthesis, and Quality Control in Medicinal Chemistry

Executive Summary

1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 35046-61-8), also known as 5-bromo-2-ethoxyacetophenone, is a critical pharmacophore in the synthesis of SGLT2 inhibitors and kinase inhibitors. Its structural integrity—specifically the 2,5-substitution pattern—is paramount for structure-activity relationship (SAR) studies.

This guide addresses the common challenge of distinguishing this molecule from its regioisomers (3-bromo, 4-bromo) and functional isomers (


-bromo). It provides a self-validating analytical framework and a regiochemically controlled synthetic protocol designed to minimize isomeric impurities.

Part 1: Structural Landscape and Isomerism

The target molecule is a tri-substituted benzene ring. The interplay between the electron-donating ethoxy group (ortho/para director) and the electron-withdrawing acetyl group (meta director) creates a complex landscape for electrophilic aromatic substitution (EAS), often leading to isomeric mixtures if the synthesis is not carefully controlled.

The Isomers[2][3]
  • Target: 1-(5-Bromo-2-ethoxyphenyl)ethanone

    • Configuration: Bromine is para to the ethoxy group and meta to the acetyl group.

    • Key Feature: The most thermodynamically stable product of direct bromination due to the reinforcing directing effects of the OEt and Acetyl groups at position 5.

  • Regioisomer A: 1-(3-Bromo-2-ethoxyphenyl)ethanone

    • Configuration: Bromine is ortho to the ethoxy group.

    • Risk: A common impurity during direct bromination (sterically crowded between OEt and Acetyl).

  • Regioisomer B: 1-(4-Bromo-2-ethoxyphenyl)ethanone

    • Configuration: Bromine is meta to the ethoxy group.

    • Risk: Rare in direct bromination but possible if starting materials are contaminated.

  • Functional Isomer C: 2-Bromo-1-(2-ethoxyphenyl)ethanone (

    
    -bromo) 
    
    • Configuration: Bromine is on the acetyl side chain, not the ring.

    • Risk: High risk under radical conditions or high temperature.

Visualization: Structural Isomerism

Isomers Target TARGET 1-(5-Bromo-2-ethoxyphenyl)ethanone (Br para to OEt) Iso3 Regioisomer A (3-Br) (Br ortho to OEt) Sterically Crowded Iso4 Regioisomer B (4-Br) (Br meta to OEt) Electronic Mismatch IsoAlpha Functional Isomer (Alpha-Br) Side-chain Bromination Lachrymator Root Starting Material: 2-Ethoxyacetophenone Root->Target Major Product (EAS Bromination) Root->Iso3 Minor Impurity (Steric hindrance) Root->IsoAlpha Side Reaction (Radical/High Temp)

Figure 1: Isomer landscape showing the origin of impurities during direct bromination.

Part 2: Analytical Differentiation (The "Fingerprint")

The definitive method for distinguishing the target from its isomers is


H-NMR Spectroscopy . The coupling constants (

values) of the aromatic protons provide a self-validating check.
Target: 5-Bromo Isomer (1,2,5-Substitution)

The aromatic region displays an ABX (or AMX) spin system.

  • H6 (Ortho to C=O):

    
     ppm. Appears as a doublet  with a small coupling constant (
    
    
    
    Hz).
    • Why? It is meta-coupled to H4. It cannot ortho-couple because position 5 is blocked by Bromine. This is the diagnostic signal.

  • H4 (Para to OEt):

    
     ppm. Appears as a doublet of doublets  (
    
    
    
    Hz,
    
    
    Hz).
    • Why? Ortho-coupled to H3 and meta-coupled to H6.

  • H3 (Ortho to OEt):

    
     ppm. Appears as a doublet  (
    
    
    
    Hz).
    • Why? Ortho-coupled to H4. Shielded by the electron-donating ethoxy group.

Regioisomer A: 3-Bromo Isomer (1,2,3-Substitution)[1]
  • Pattern: Three adjacent protons (H4, H5, H6).[1]

  • H6: Appears as a doublet of doublets (or broad doublet) with ortho-coupling (

    
     Hz) to H5.
    
  • Distinction: If H6 shows a large splitting (

    
     Hz), you have the 3-bromo or 4-bromo isomer, not the target.
    
Regioisomer B: 4-Bromo Isomer (1,2,4-Substitution)[1]
  • H6: Appears as a doublet with ortho-coupling (

    
     Hz) to H5.
    
  • Distinction: Similar to the 3-bromo, the presence of a large coupling constant for the most deshielded proton (H6) rules out the target 5-bromo isomer.

Functional Isomer: -Bromo[1][5]
  • Key Feature: The methyl ketone singlet (

    
     ppm) disappears.
    
  • New Signal: A singlet for

    
     appears at 
    
    
    
    ppm.
Summary Table: NMR Diagnostics
FeatureTarget (5-Br)Isomer (3-Br)Isomer (4-Br)

-Bromo
H6 Splitting Doublet (

Hz)
Doublet/dd (

Hz)
Doublet (

Hz)
Doublet (

Hz)
H6 Coupling Meta only OrthoOrthoOrtho
Side Chain Methyl Singlet (2.6 ppm)Methyl Singlet (2.6 ppm)Methyl Singlet (2.6 ppm)Methylene Singlet (4.5 ppm)

Part 3: Synthetic Strategy & Selectivity

To ensure scientific integrity and reproducibility, direct bromination of 2-ethoxyacetophenone is NOT recommended for high-purity applications due to the difficulty in separating the 3-bromo impurity.

The Superior Route: Alkylation of 5-Bromo-2-hydroxyacetophenone. This route locks the bromine position before the ethyl group is added, guaranteeing regiochemical fidelity.

Mechanistic Logic[1]
  • Starting Material: 5-Bromo-2-hydroxyacetophenone is commercially available and typically synthesized via Fries rearrangement or specific phenol bromination which is highly para-selective.

  • Reaction: Williamson Ether Synthesis.

  • Advantage: No carbon-bromine bond formation occurs during this step, eliminating the possibility of generating regioisomers.

Visualization: Synthetic Decision Tree

Synthesis Start1 Route A (Risky) 2-Ethoxyacetophenone Process1 Bromination (Br2/AcOH) Start1->Process1 Start2 Route B (Preferred) 5-Bromo-2-hydroxyacetophenone Process2 Alkylation (EtI, K2CO3) Start2->Process2 Result1 Mixture: Target + 3-Br Isomer (Difficult Separation) Process1->Result1 Result2 Pure Target: 1-(5-Bromo-2-ethoxyphenyl)ethanone Process2->Result2

Figure 2: Comparison of synthetic routes. Route B is the self-validating protocol for high purity.

Part 4: Experimental Protocol (Route B)

Objective: Synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone with >98% purity.

Reagents
  • 5-Bromo-2-hydroxyacetophenone (1.0 eq)

  • Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide, but requires longer reflux]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-2-hydroxyacetophenone (10 g, 46.5 mmol) in Acetonitrile (100 mL).

  • Deprotonation: Add Potassium Carbonate (12.8 g, 93 mmol). The mixture may turn yellow due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add Ethyl Iodide (4.5 mL, 55.8 mmol) via syringe.

    • Note: Ethyl iodide is volatile and light-sensitive. Handle in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4-6 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower

      
      , stains with 
      
      
      
      ) should disappear. The product (higher
      
      
      ) is UV active but
      
      
      inactive.
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (

      
      , 
      
      
      
      ). Wash the cake with ACN.
    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol (Critical for purity).

    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexanes.

    • Yield: Typical yield is 90-95%.

Characterization Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • Melting Point:

    
     (Distinct from isomers which often have lower MPs due to poor packing).
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.86 (d,
    
    
    Hz, 1H), 7.54 (dd,
    
    
    Hz, 1H), 6.84 (d,
    
    
    Hz, 1H), 4.12 (q,
    
    
    Hz, 2H), 2.60 (s, 3H), 1.48 (t,
    
    
    Hz, 3H).

References

  • PubChem. (2025).[3] 1-(5-Bromo-2-methoxyphenyl)ethanone Compound Summary. National Library of Medicine. [Link]

  • ACG Publications. (2015).[4] KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones. [Link]

  • SpectraBase. (2025).[3] NMR Data for Acetophenone Derivatives. John Wiley & Sons.[3] [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-(5-Bromo-2-ethoxyphenyl)ethanone from 4-bromophenol

An Application Note for the Synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone A Reliable, Three-Step Synthetic Protocol for the Preparation of 1-(5-Bromo-2-ethoxyphenyl)ethanone from 4-Bromophenol Abstract This application...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone

A Reliable, Three-Step Synthetic Protocol for the Preparation of 1-(5-Bromo-2-ethoxyphenyl)ethanone from 4-Bromophenol

Abstract

This application note provides a comprehensive and detailed guide for the synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone, a valuable substituted acetophenone intermediate in medicinal chemistry and drug development.[1] The described three-step sequence begins with the readily available starting material, 4-bromophenol. The chosen synthetic strategy involves an initial acetylation of the phenolic hydroxyl group, followed by a Lewis acid-catalyzed Fries rearrangement to regioselectively install the acetyl group at the ortho position. The final step is a Williamson ether synthesis to introduce the ethyl moiety. This route is designed for efficiency, high yield, and strategic control over isomer formation, making it highly suitable for laboratory-scale synthesis. Each step is accompanied by a detailed protocol, mechanistic insights, and guidance for reaction monitoring and purification.

Introduction and Synthetic Strategy

Substituted hydroxyaryl ketones are crucial precursors in the synthesis of numerous pharmaceuticals and biologically active compounds.[2][3] The target molecule, 1-(5-Bromo-2-ethoxyphenyl)ethanone, incorporates a bromine atom, an ether linkage, and a ketone functionality, making it a versatile scaffold for further chemical modification.

The synthesis commences from 4-bromophenol and proceeds via the strategic pathway outlined below. This multi-step approach is superior to a direct Friedel-Crafts acylation of 4-bromoanisole or 4-bromophenetole, which can be complicated by harsh conditions and potential cleavage of the ether bond by the Lewis acid catalyst.

Our selected pathway involves three distinct and well-established reactions:

  • O-Acetylation: The phenolic group of 4-bromophenol is first protected as an acetate ester. This is a necessary preparatory step for the subsequent rearrangement.

  • Fries Rearrangement: The key transformation involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring to form a C-acyl bond.[4][5] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[6] Due to the bromine substituent at the para-position, the rearrangement selectively yields the ortho-acylated product, 5-Bromo-2-hydroxyacetophenone.[7]

  • Williamson Ether Synthesis: The final step is the etherification of the newly revealed phenolic hydroxyl group using an ethylating agent under basic conditions to yield the target product.[8][9]

This sequence ensures high regioselectivity and provides a reliable method for researchers in organic synthesis and drug discovery.

Overall Synthetic Workflow

The complete three-step synthesis is visualized in the workflow diagram below.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Williamson Ether Synthesis A 4-Bromophenol B 4-Bromophenyl acetate A->B Acetic Anhydride, Pyridine C 4-Bromophenyl acetate D 1-(5-Bromo-2-hydroxyphenyl)ethanone C->D AlCl₃, Heat (130-160°C) E 1-(5-Bromo-2-hydroxyphenyl)ethanone F 1-(5-Bromo-2-ethoxyphenyl)ethanone E->F Ethyl Iodide, K₂CO₃, Acetone

Caption: Overall synthetic scheme from 4-bromophenol to the target molecule.

Mechanistic Insight: The Fries Rearrangement

The cornerstone of this synthesis is the Fries rearrangement, which converts the phenolic ester into a hydroxy aryl ketone.[10] The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester. This coordination makes the carbonyl carbon more electrophilic and polarizes the ester bond. Subsequently, the AlCl₃ rearranges to the phenolic oxygen, leading to the formation of a highly electrophilic acylium ion.[6][10] This ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

G start 4-Bromophenyl acetate + AlCl₃ complex1 Lewis acid-carbonyl complex start->complex1 Coordination acylium Acylium ion intermediate + Aluminum phenolate complex1->acylium Rearrangement attack Electrophilic attack at ortho position acylium->attack sigma Sigma complex (Arenium ion) attack->sigma rearo Rearomatization (Proton loss) sigma->rearo product_complex Product-AlCl₃ complex rearo->product_complex hydrolysis Aqueous workup product_complex->hydrolysis final_product 1-(5-Bromo-2-hydroxyphenyl)ethanone hydrolysis->final_product

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Reaction conditions, particularly temperature, are critical for directing the selectivity. Higher temperatures generally favor the formation of the ortho-substituted product, which is kinetically controlled and stabilized by the formation of a bidentate complex with the aluminum catalyst.[4][10] In this protocol, the para-position is already blocked, ensuring the desired ortho-acylation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Aluminum chloride is highly corrosive and reacts violently with water.

Step 1: Synthesis of 4-Bromophenyl acetate

This step converts the starting phenol into its corresponding acetate ester, preparing it for the rearrangement.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
4-Bromophenol 173.01 10.0 g 57.8
Acetic Anhydride 102.09 6.5 mL (6.9 g) 68.0
Pyridine 79.10 10 mL -

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Protocol

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.8 mmol) of 4-bromophenol in 50 mL of dichloromethane.

  • Add 10 mL of pyridine to the solution to act as a catalyst and acid scavenger.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 6.5 mL (68.0 mmol) of acetic anhydride dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 4-bromophenyl acetate, should be a clear oil or a low-melting solid and is typically of sufficient purity for the next step.

Step 2: Fries Rearrangement to 1-(5-Bromo-2-hydroxyphenyl)ethanone

This is the key bond-forming step to create the hydroxyacetophenone intermediate. A solvent-free approach is used for efficiency.[7]

Materials and Reagents

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
4-Bromophenyl acetate 215.04 11.5 g 53.5

| Aluminum Chloride (AlCl₃) | 133.34 | 17.0 g | 127.5 |

Protocol

  • Place 11.5 g (53.5 mmol) of 4-bromophenyl acetate into a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Heat the flask in an oil bath to gently melt the acetate ester.

  • CAUTION: In a fume hood, add 17.0 g (127.5 mmol) of anhydrous aluminum chloride in small portions to the molten ester. The addition is exothermic and will cause the mixture to solidify.

  • Once the addition is complete, heat the solid mixture in the oil bath to 130-140 °C. The mixture will re-melt and stirring should be maintained for 2-3 hours.

  • Monitor the reaction by TLC (a sample can be prepared by taking a small aliquot and carefully quenching it with ice-cold HCl).

  • After the reaction is complete, allow the flask to cool to room temperature.

  • CAUTION: Very slowly and carefully, add ice-cold 3M HCl to the reaction mixture to quench the reaction and decompose the aluminum complex. This is a highly exothermic process.

  • Once the complex is fully decomposed, a solid precipitate of the product will form.

  • Extract the aqueous mixture three times with 75 mL portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford 1-(5-Bromo-2-hydroxyphenyl)ethanone as a white or off-white solid.[7] An expected yield is in the range of 80-90%.

Step 3: Williamson Ether Synthesis to 1-(5-Bromo-2-ethoxyphenyl)ethanone

The final step involves the O-alkylation of the phenol to form the target ether.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
1-(5-Bromo-2-hydroxyphenyl)ethanone 215.04 9.0 g 41.8
Ethyl Iodide 155.97 4.0 mL (7.7 g) 49.4
Potassium Carbonate (K₂CO₃), anhydrous 138.21 8.7 g 63.0

| Acetone | 58.08 | 100 mL | - |

Protocol

  • In a 250 mL round-bottom flask, combine 9.0 g (41.8 mmol) of 1-(5-Bromo-2-hydroxyphenyl)ethanone, 8.7 g (63.0 mmol) of anhydrous potassium carbonate, and 100 mL of acetone.

  • Stir the suspension vigorously and add 4.0 mL (49.4 mmol) of ethyl iodide.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, filter off the solid potassium carbonate and wash it with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic solution with 50 mL of 1M NaOH to remove any unreacted starting material, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like isopropanol to obtain 1-(5-Bromo-2-ethoxyphenyl)ethanone as a pure solid.

Data Summary

StepStarting MaterialProductTheoretical Yield (g)Actual Yield (g)% Yield
14-Bromophenol (10.0 g)4-Bromophenyl acetate12.4 ge.g., 12.0 ge.g., 97%
24-Bromophenyl acetate (11.5 g)1-(5-Bromo-2-hydroxyphenyl)ethanone11.5 ge.g., 9.8 ge.g., 85%
31-(5-Bromo-2-hydroxyphenyl)ethanone (9.0 g)1-(5-Bromo-2-ethoxyphenyl)ethanone10.2 ge.g., 9.1 ge.g., 89%

Note: Actual yields are representative and will vary based on experimental execution.

Trustworthiness and Protocol Validation

The reliability of this synthetic sequence is ensured through rigorous in-process monitoring and characterization of intermediates and the final product.

  • Reaction Monitoring: Each step should be closely monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product. This prevents premature workup or unnecessary extension of reaction times.

  • Intermediate Validation: While the intermediate from Step 1 can often be used directly, its purity can be confirmed by ¹H NMR spectroscopy. The intermediate from Step 2, 1-(5-Bromo-2-hydroxyphenyl)ethanone, should be purified and fully characterized (¹H NMR, ¹³C NMR, IR, and melting point) to ensure it is suitable for the final step.

  • Final Product Confirmation: The identity and purity of the final product, 1-(5-Bromo-2-ethoxyphenyl)ethanone, must be unequivocally confirmed using standard analytical techniques, including:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ketone, C-O-C stretch of the ether).

    • Melting Point Analysis: To assess purity.

By implementing these validation checks, researchers can have high confidence in the outcome of the synthesis.

References

  • Wikipedia. Fries rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Filo. What is Fries rearrangement? Explain with mechanism. [Link]

  • Pourmortazavi, S. M., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 23(10), 2469. [Link]

  • Edubirdie. Williamson Ether Synthesis Lab 3. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Qing, C., et al. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2004. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • Usta, A., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic Chemistry, 60, 67-75. [Link]

Sources

Application

Application Note: Precision Synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone via Regioselective Friedel-Crafts Acylation

Executive Summary & Strategic Analysis This Application Note details the optimized protocol for the synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 1450-75-5 derivative), a critical pharmacophore intermediate often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the optimized protocol for the synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 1450-75-5 derivative), a critical pharmacophore intermediate often utilized in the development of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other aryl-alkyl ether therapeutics.

The synthesis relies on a Friedel-Crafts Acylation of 4-bromophenetole (1-bromo-4-ethoxybenzene). Unlike standard alkylations, this acylation pathway offers superior regiocontrol and eliminates poly-substitution by deactivating the ring after the first addition.

Retrosynthetic Logic

The target molecule is characterized by a 1,2,4-substitution pattern. The strategic disconnection reveals 4-bromophenetole as the optimal precursor.

  • Regiochemical Control: The ethoxy group (-OEt) is a strong ortho/para activator, while the bromine (-Br) is a weak ortho/para directing deactivator.

  • Site Selectivity: The para position relative to the ethoxy group is blocked by the bromine atom. Consequently, the electronic directing effects of the ethoxy group dominate, directing the electrophilic acylium ion exclusively to the ortho position.

Mechanistic Pathway[1][2][3]

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The generation of the acylium ion is the rate-determining step for the active species formation, while the restoration of aromaticity drives the product formation.

Diagram 1: Reaction Mechanism & Regioselectivity

FriedelCraftsMechanism Reagents Acetyl Chloride + AlCl3 Acylium Acylium Ion [CH3-C≡O]+ AlCl4- Reagents->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack (Ortho to Ethoxy) Substrate 4-Bromophenetole (1-Bromo-4-ethoxybenzene) Substrate->SigmaComplex ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex Aromatization (-HCl) FinalProduct 1-(5-Bromo-2-ethoxyphenyl) ethanone ProductComplex->FinalProduct Acid Quench (Hydrolysis)

Caption: Mechanistic flow from acylium ion generation to regioselective attack at the position ortho to the ethoxy group, followed by complex hydrolysis.

Experimental Protocol

Safety Warning: Aluminum chloride (


) reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.
Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-Bromophenetole Substrate1.0201.0620.1 g (100 mmol)
Acetyl Chloride Acylating Agent1.278.509.42 g (8.5 mL)
Aluminum Chloride Lewis Acid Catalyst1.5133.3420.0 g
Dichloromethane (DCM) SolventN/A84.93200 mL (10 vol)
1M HCl (aq) Quench ReagentN/AN/A100 mL
Step-by-Step Methodology
Phase 1: Catalyst Activation
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

  • Inert Atmosphere: Purge the system with nitrogen for 10 minutes.

  • Solvent Charge: Add anhydrous DCM (100 mL) to the flask.

  • Catalyst Addition: Cool the solvent to 0–5°C using an ice bath. Add

    
     (20.0 g) portion-wise.
    
    • Expert Tip: Adding

      
       to DCM creates a suspension. Ensure vigorous stirring to prevent clumping.
      
Phase 2: Acylium Ion Formation & Addition
  • Reagent Mix: Add Acetyl Chloride (8.5 mL) dropwise to the

    
     suspension at 0–5°C. Stir for 15 minutes.
    
    • Observation: The mixture may darken or become homogeneous as the acylium complex forms.

  • Substrate Addition: Dissolve 4-Bromophenetole (20.1 g) in DCM (50 mL). Transfer this solution to the addition funnel.

  • Controlled Addition: Add the substrate solution dropwise over 30–45 minutes, maintaining internal temperature

    
    .
    
    • Critical Process Parameter (CPP): Rapid addition causes localized overheating, leading to dealkylation of the ethoxy group (cleavage to phenol).

Phase 3: Reaction & Workup[2][3]
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[3] The product will be more polar than the starting material.

  • Quench: Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL conc. HCl.

    • Safety: This step is highly exothermic. Evolution of HCl gas will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with:

    • Water (

      
       mL)
      
    • 10% NaOH (

      
       mL) – Removes any dealkylated phenolic byproducts.
      
    • Brine (

      
       mL)
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or Heptane if necessary.

Process Workflow & Logic

Diagram 2: Operational Workflow

Workflow Start Start: Inert System (N2 Purge) Step1 Suspend AlCl3 in DCM (0°C) Start->Step1 Step2 Add Acetyl Chloride (Form Acylium Ion) Step1->Step2 Step3 Slow Addition of 4-Bromophenetole Step2->Step3 Step4 Reaction Phase (RT, 2-4 hrs) Step3->Step4 Decision TLC/HPLC Check: Conversion >98%? Step4->Decision Decision->Step4 No (Extend Time) Quench Quench into Ice/HCl (Exothermic!) Decision->Quench Yes Workup Phase Separation & NaOH Wash Quench->Workup Finish Isolate Product (Evaporation/Cryst.) Workup->Finish

Caption: Operational sequence highlighting the critical decision point and safety-critical quench step.

Critical Process Parameters (CPPs) & Troubleshooting

Table 1: Critical Process Parameters
ParameterTarget RangeImpact of Deviation
Temperature (Addition) 0 – 5°C>10°C: Risk of ether cleavage (dealkylation) to 5-bromo-2-hydroxyacetophenone.
Stoichiometry (

)
1.2 – 1.5 eq<1.0 eq: Incomplete conversion (Product complexes with catalyst). >2.0 eq: Increased tar/polymerization.
Moisture Content < 0.1%Water destroys catalyst (

), releasing HCl and stopping reaction.
Addition Rate 30–60 minFast addition causes localized exotherms and regio-isomer impurities.
Table 2: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Old/Hydrated

Use fresh, anhydrous

. It should be a free-flowing yellow/grey powder, not white/clumped.
Phenolic Impurity Ether CleavageReaction temperature too high or reaction time too long. Keep T < 25°C during stir.
Starting Material Remains Catalyst PoisoningEnsure glassware is oven-dried. Check solvent water content (Karl Fischer).
Dark/Tarry Mixture PolymerizationSolvent too concentrated. Dilute reaction to 15–20 volumes of DCM.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Classic text on mechanistic fundamentals).
  • Vekariya, R. H., & Aubé, J. (2016).[4] "An Intermolecular Friedel–Crafts Acylation..." Organic Letters, 18(14), 3534–3537.

  • Sarvari, M. H., & Sharghi, H. (2004).[4] "Zinc Mediated Friedel-Crafts Acylation..." Journal of Organic Chemistry, 69(20), 6953–6956.

  • Sigma-Aldrich. (n.d.). 5'-Bromo-2'-hydroxyacetophenone Product Sheet. (Reference for product characterization and derivatives).

  • Google Patents. (2011). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.[5] (Describes acylation/Fries rearrangement conditions for similar substrates).

  • Save My Exams. (2024). Friedel-Crafts Acylation Mechanisms. (Educational resource for electrophilic substitution logic).[1][6][7]

Sources

Method

The Strategic Utility of 1-(5-Bromo-2-ethoxyphenyl)ethanone in the Synthesis of Substituted Benzofurans: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Intermediate 1-(5-Bromo-2-ethoxyphenyl)ethanone is a halogenated and alkoxy-substituted acetophenone de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Intermediate

1-(5-Bromo-2-ethoxyphenyl)ethanone is a halogenated and alkoxy-substituted acetophenone derivative that serves as a valuable and versatile intermediate in the synthesis of complex heterocyclic scaffolds. Its strategic placement of functional groups—a reactive acetyl moiety, a cleavable ethoxy ether, and a bromine atom amenable to a wide range of cross-coupling reactions—renders it a powerful building block in medicinal chemistry and materials science. The electron-donating nature of the ethoxy group and the electron-withdrawing effect of the acetyl group influence the reactivity of the aromatic ring, while the bromo-substituent provides a key handle for molecular diversification. This guide provides an in-depth exploration of the application of 1-(5-Bromo-2-ethoxyphenyl)ethanone in the synthesis of 5-bromo-2-acetylbenzofuran, a key precursor for various biologically active molecules.

Core Application: A Two-Step Synthesis of 5-Bromo-2-acetylbenzofuran

The most direct and well-established application of 1-(5-Bromo-2-ethoxyphenyl)ethanone in heterocycle synthesis is its conversion to 5-bromo-2-acetylbenzofuran. This transformation is typically achieved through a two-step sequence involving the de-ethoxylation of the starting material to the corresponding 2-hydroxyacetophenone, followed by an intramolecular cyclization to form the benzofuran ring.

Overall Synthetic Workflow

G A 1-(5-Bromo-2-ethoxyphenyl)ethanone B 1-(5-Bromo-2-hydroxyphenyl)ethanone A->B Step 1: De-ethoxylation (e.g., BBr3 or AlCl3) C 5-Bromo-2-acetylbenzofuran B->C Step 2: Cyclization (e.g., with Chloroacetone)

Caption: Two-step synthesis of 5-bromo-2-acetylbenzofuran.

Protocol 1: De-ethoxylation to 1-(5-Bromo-2-hydroxyphenyl)ethanone

Principle and Mechanistic Insights

The cleavage of the aryl ether bond in 1-(5-Bromo-2-ethoxyphenyl)ethanone is a critical first step to unmask the hydroxyl group necessary for subsequent cyclization. Strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are commonly employed for this purpose. The mechanism involves the coordination of the Lewis acid to the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the bromide or chloride ion on the ethyl group results in the cleavage of the C-O bond.

The choice of the dealkylating agent is crucial. Boron tribromide is highly effective for cleaving aryl methyl and ethyl ethers at low temperatures, often providing clean reactions and high yields.[1] Aluminum chloride is a more classical and cost-effective option, though it may require higher temperatures.

Detailed Experimental Protocol

Materials:

  • 1-(5-Bromo-2-ethoxyphenyl)ethanone

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(5-Bromo-2-ethoxyphenyl)ethanone (1.0 eq) in anhydrous dichloromethane. Cool the solution to -10 °C using an ice-salt bath.

  • Addition of Boron Tribromide: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.1-1.5 eq) to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the temperature below -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of ice-water.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 1-(5-Bromo-2-hydroxyphenyl)ethanone can be purified by column chromatography on silica gel or by recrystallization.[2][3]

ParameterValueReference
Starting Material 1-(5-Bromo-2-ethoxyphenyl)ethanone-
Reagent Boron tribromide (1.0 M in DCM)[1]
Solvent Anhydrous Dichloromethane[1]
Temperature -10 °C to room temperature[1]
Reaction Time 1-2 hours[1]
Typical Yield 85-95%[2]

Safety Precautions:

  • Boron tribromide is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood and under an inert atmosphere.

  • The reaction is exothermic and should be cooled appropriately during the addition of the reagent.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Cyclization to 5-Bromo-2-acetylbenzofuran

Principle and Mechanistic Insights

The synthesis of 2-acetylbenzofurans from 2-hydroxyacetophenones is a well-established transformation.[4][5] A common and efficient method involves the reaction of the 2-hydroxyacetophenone with an α-haloketone, such as chloroacetone, in the presence of a base. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group by chloroacetone to form an intermediate ether. This is followed by a base-catalyzed intramolecular aldol-type condensation, where the enolate of the acetyl group attacks the carbonyl of the newly introduced ketone moiety. Subsequent dehydration of the resulting aldol adduct leads to the formation of the furan ring.

Detailed Experimental Protocol

Materials:

  • 1-(5-Bromo-2-hydroxyphenyl)ethanone

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a magnetic stirrer.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(5-Bromo-2-hydroxyphenyl)ethanone (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone or DMF.

  • Addition of Chloroacetone: To the stirred suspension, add chloroacetone (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 5-bromo-2-acetylbenzofuran can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

ParameterValueReference
Starting Material 1-(5-Bromo-2-hydroxyphenyl)ethanone[3]
Reagents Chloroacetone, Potassium Carbonate[6]
Solvent Anhydrous Acetone or DMF[6]
Temperature Reflux[6]
Reaction Time 4-6 hours[6]
Typical Yield 70-85%[6]

Safety Precautions:

  • Chloroacetone is a lachrymator and is toxic. Handle it in a well-ventilated fume hood.

  • Wear appropriate PPE, including gloves and safety glasses.

Conclusion

1-(5-Bromo-2-ethoxyphenyl)ethanone is a valuable synthon for the construction of functionalized heterocyclic systems. The two-step protocol detailed above for the synthesis of 5-bromo-2-acetylbenzofuran highlights a reliable and efficient application of this intermediate. The resulting benzofuran derivative can be further elaborated through modification of the acetyl group or via cross-coupling reactions at the bromine-substituted position, opening avenues for the creation of diverse molecular libraries for drug discovery and materials science research. The presented protocols, grounded in established chemical principles, provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Robinson, G. M., & Robinson, R. (1918). LII.—A new synthesis of tetraphenylpyrrole. Journal of the Chemical Society, Transactions, 113, 639-645. [Link]

  • Robinson, R. (1955).
  • Van Order, R. B., & Lindwall, H. G. (1942). Indole. Chemical Reviews, 30(1), 69-96. [Link]

  • Pujar, P. P., et al. (2020). KOtBu-mediated expeditious synthesis of 2-aminoquinolines from 2-aminoaryl carbaldehydes and benzyl/alkyl cyanides. New Journal of Chemistry, 44(30), 12895-12899. [Link]

  • Nguyen, T. B., et al. (2022). Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study. Chemistry–An Asian Journal, 17(22), e202200909. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Gribble, G. W. (2010). Recent developments in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 21, 2135-2174. [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2535-2544. [Link]

  • TSI Journals. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5).
  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Request PDF. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]

  • Portilla, J., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2883. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • PubChem. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. Retrieved from [Link]

  • Aiyar, S. N., Dass, I., & Seshadri, T. R. (1956). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 43(4), 238-245. [Link]

Sources

Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 1-(5-Bromo-2-ethoxyphenyl)ethanone

Executive Summary This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2). This substrate serves as a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2). This substrate serves as a critical intermediate in the synthesis of kinase inhibitors and functionalized biaryl scaffolds.

While aryl bromides are generally compliant substrates, this specific molecule presents a unique electronic profile: the para-ethoxy group acts as a strong electron-donating group (EDG) relative to the bromide, potentially increasing the energy barrier for oxidative addition compared to electron-deficient analogs. Conversely, the meta-acetyl group provides mild inductive activation. This guide provides two distinct protocols: Method A (Robust/General Purpose) for standard boronic acids, and Method B (High-Activity) for sterically hindered or electron-rich coupling partners.

Substrate Analysis & Mechanistic Considerations

Chemical Structure & Electronic Effects

The reactivity of 1-(5-Bromo-2-ethoxyphenyl)ethanone is governed by the interplay of substituents on the benzene ring relative to the C-Br bond.

  • C-5 (Bromine): The site of oxidative addition.

  • C-2 (Ethoxy): Located para to the bromine. Through resonance (+M effect), it increases electron density at C-5. This makes the C-Br bond less electrophilic, theoretically slowing the oxidative addition of Pd(0).

  • C-1 (Acetyl): Located meta to the bromine. It exerts a mild electron-withdrawing inductive effect (-I), slightly counteracting the ethoxy group's deactivation.

Steric Environment

The bromine at position 5 is relatively unhindered. The ortho-ethoxy group (at C-2) is distal to the reaction center and does not impose direct steric clash during the transmetallation step. However, it may participate in weak coordination with the metal center or influence solubility.

Experimental Protocols

Reagent Selection Guide
ComponentRecommendationRationale
Catalyst (Method A) Pd(dppf)Cl₂·CH₂Cl₂ The bidentate ferrocenyl ligand prevents β-hydride elimination (not an issue here) and stabilizes the Pd(II) species, allowing for extended reaction times at 80-100°C without "blacking out" (precipitation of Pd black).
Catalyst (Method B) Pd₂(dba)₃ + SPhos For difficult couplings. SPhos (Buchwald ligand) is electron-rich and bulky, dramatically accelerating oxidative addition into the electron-rich C-Br bond.
Base K₂CO₃ or Cs₂CO₃ Carbonates are standard. Cesium is preferred for lower solubility substrates due to the "Cesium Effect" (higher solubility in organic solvents).
Solvent 1,4-Dioxane / Water (4:1) The aqueous component is critical for dissolving the base and activating the boronic acid (forming the boronate species). Dioxane offers high boiling point and good solubility for the acetophenone derivative.
Method A: Standard Protocol (Robust)

Recommended for coupling with Phenylboronic acid, 4-Pyridylboronic acid, and unhindered aryl boronates.

Reagents:

  • 1-(5-Bromo-2-ethoxyphenyl)ethanone (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 - 5 mol%)

  • K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask or a pressure vial equipped with a magnetic stir bar.

  • Charging: Add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) to the flask.

  • Solvent Addition: Add the Dioxane/Water mixture.[2] Concentration should be approximately 0.1 M - 0.2 M with respect to the bromide.

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen gas for 10-15 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly under a positive pressure of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel. Typical gradient: 0% → 30% EtOAc in Hexanes.

Method B: High-Activity Protocol

Recommended for sterically hindered boronic acids (e.g., 2,6-disubstituted aryls) or if Method A results in low conversion.

Modifications:

  • Catalyst: Use Pd₂(dba)₃ (2 mol%) and SPhos (4-8 mol%). Pre-mix catalyst and ligand in the solvent for 5 minutes before adding to the main reaction vessel to ensure active species formation.

  • Base: K₃PO₄ (3.0 equiv).[3]

  • Solvent: Toluene : Water (10:1) or n-Butanol.

  • Temperature: 100°C - 110°C.

Visualization of Workflows

Reaction Mechanism & Logic

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the electronic influence of the ethoxy group.

SuzukiMechanism cluster_electronics Substrate Effects Substrate 1-(5-Bromo-2-ethoxyphenyl)ethanone (Electron-Rich Aryl Bromide) OxAdd Oxidative Addition (Rate Limiting Step due to p-OEt) Substrate->OxAdd Reactants Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd PdII_Ox Ar-Pd(II)-Br Complex OxAdd->PdII_Ox BaseStep Base Activation (OH- replaces Br-) PdII_Ox->BaseStep TransMetal Transmetallation (Boronate Ar'-B(OH)3- enters) BaseStep->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition barrier imposed by the electron-donating ethoxy group.

Experimental Decision Tree

Use this workflow to determine the appropriate conditions for your specific synthesis.

ProtocolSelection Start Start: Coupling of 1-(5-Bromo-2-ethoxyphenyl)ethanone CheckPartner Analyze Boronic Acid Partner Start->CheckPartner IsHindered Is the Boronic Acid Sterically Hindered (e.g., ortho-substituted)? CheckPartner->IsHindered MethodA Method A: Standard Pd(dppf)Cl2 / K2CO3 Dioxane/H2O @ 90°C IsHindered->MethodA No (Phenyl, 4-Pyridyl) MethodB Method B: High Activity Pd2(dba)3 / SPhos / K3PO4 Toluene/H2O @ 100°C IsHindered->MethodB Yes (2,6-Dimethylphenyl) Monitor Monitor Reaction (LCMS/TLC) @ 4 Hours MethodA->Monitor MethodB->Monitor Conversion Conversion > 50%? Monitor->Conversion Continue Continue Heating to 12-16h Conversion->Continue Yes Switch Switch to Method B or Increase Temp Conversion->Switch No

Caption: Decision matrix for selecting Method A (Standard) vs. Method B (High Activity) based on coupling partner.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning or inactive Pd species.Ensure rigorous degassing (3x Vacuum/Argon cycles). Switch to Method B (SPhos ligand).
Homocoupling of Boronic Acid Presence of Oxygen.Degas solvents longer. Add the catalyst last under strong Argon flow.
Dehalogenation (Product is 1-(2-ethoxyphenyl)ethanone) Hydride source present or excessive heat.Use dry dioxane (add water separately). Reduce temperature to 80°C. Avoid alcoholic solvents if possible.
Starting Material Remains Boronic acid decomposition (Protodeboronation).Add boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h). Use excess boronic acid (1.5 - 2.0 equiv).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • PubChem. (n.d.). 1-(5-Bromo-2-ethoxyphenyl)ethanone (Compound Summary). National Library of Medicine.

  • Bellina, F., & Rossi, R. (2004). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Aryl Boronic Acids.[6] Synthesis, 2004(15), 2419-2440.

Sources

Method

Preparation of benzofuran derivatives using 1-(5-Bromo-2-ethoxyphenyl)ethanone

Application Note: Modular Synthesis of 5-Bromobenzofuran Scaffolds Executive Summary & Strategic Rationale This technical guide outlines the robust conversion of 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: Check availabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of 5-Bromobenzofuran Scaffolds

Executive Summary & Strategic Rationale

This technical guide outlines the robust conversion of 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: Check availability, generic structure) into diverse benzofuran derivatives.

While often overlooked in favor of the free phenol, the 2-ethoxy variant offers superior shelf-stability and handling characteristics compared to its oxidation-prone 2-hydroxy counterpart. The strategic value of this starting material lies in its "Unlock and Diverge" capability:

  • The "Unlock": Controlled dealkylation reveals the reactive phenolate in situ or as an isolated intermediate.

  • The "Diverge": The resulting 2-acetyl-4-bromophenol serves as a linchpin for the Rap-Stoermer , Williamson-Cyclization , and Perkin-type condensations.

The presence of the 5-bromo moiety is critical; it remains inert during ring construction but serves as a pre-installed handle for late-stage Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), making this protocol highly relevant for medicinal chemistry campaigns targeting anti-arrhythmic or anti-tumor agents.

Reaction Pathway & Logic

The transformation requires a biphasic logic: Activation (Deprotection) followed by Annulation (Ring Closure).

Mechanistic Insight
  • Step 1 (Activation): The ethoxy group is cleaved using a Lewis acid (

    
     or 
    
    
    
    ).
    
    
    is preferred for scalability. The aluminum coordinates to the ethoxy oxygen, weakening the
    
    
    -ethyl bond and facilitating nucleophilic attack (often by the chloride ion or solvent) to release ethyl chloride and the aluminum phenoxide.
  • Step 2 (Annulation):

    • Route A (Carboxylate Derivatives): Alkylation with

      
      -haloesters followed by base-mediated aldol-type condensation.
      
    • Route B (Aryl/Alkyl Derivatives): Reaction with

      
      -haloketones (Rap-Stoermer) to yield 2-substituted benzofurans.
      
Pathway Visualization

BenzofuranSynthesis cluster_mech Critical Control Points Start 1-(5-Bromo-2-ethoxyphenyl) ethanone Inter Intermediate: 1-(5-Bromo-2-hydroxyphenyl) ethanone Start->Inter Step 1: Deprotection (AlCl3, Toluene, Reflux) Prod1 Product A: Ethyl 5-bromobenzofuran- 2-carboxylate Inter->Prod1 Step 2A: Ethyl Bromoacetate K2CO3, DMF, 80°C Prod2 Product B: 2-Acyl/Aryl-5-bromobenzofuran Inter->Prod2 Step 2B: Phenacyl Bromide K2CO3, Acetone/Reflux (Rap-Stoermer) Note1 Complete cleavage of Et group monitored by TLC (High Polarity Shift) Inter->Note1 Note2 Anhydrous conditions essential to prevent ester hydrolysis Prod1->Note2

Figure 1: Divergent synthesis workflow from the protected acetophenone precursor.

Detailed Experimental Protocols

Module 1: Activation (O-Dealkylation)

Objective: Isolate 1-(5-Bromo-2-hydroxyphenyl)ethanone.

Reagents:

  • Starting Material: 1-(5-Bromo-2-ethoxyphenyl)ethanone (1.0 eq)

  • Aluminum Chloride (

    
    ): (3.0 eq) - Handle under inert gas.
    
  • Solvent: Toluene (Anhydrous) or Dichloromethane (DCM).

Protocol:

  • Setup: Charge a flame-dried 3-neck flask with 1-(5-Bromo-2-ethoxyphenyl)ethanone and anhydrous Toluene (10 mL/g).

  • Addition: Cool to 0°C. Add

    
     portion-wise over 20 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to room temperature, then heat to reflux (110°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (phenol).
  • Quench: Cool to 0°C. Slowly pour the mixture into ice-cold dilute HCl (1M). Stir vigorously to break the aluminum complex.

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or use as crude if purity >95%.

Module 2: Benzofuran Construction

Choose Route A or B based on target moiety.

Route A: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate Application: Precursor for carboxylic acid derivatives.

ComponentEquivalentsRole
Intermediate Phenol 1.0 eqNucleophile
Ethyl Bromoacetate 1.2 eqElectrophile (Alkylation)
Potassium Carbonate 2.5 eqBase (Anhydrous)
DMF 10 volSolvent (Polar Aprotic)

Step-by-Step:

  • Dissolve the Intermediate Phenol (from Module 1) in DMF.

  • Add

    
    .[2][3][4] Stir at RT for 30 mins to generate the phenoxide anion (color change often observed).
    
  • Add Ethyl Bromoacetate dropwise.

  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours.

    • Note: Unlike simple alkylation, forming the benzofuran ring often requires thermal energy to drive the intramolecular aldol condensation and subsequent dehydration.

  • Workup: Pour into crushed ice. The product often precipitates as a solid. Filter, wash with water, and dry.[1]

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the acetyl methyl singlet (

      
       ppm) and the appearance of the furan ring proton (
      
      
      
      ppm, singlet) and ethyl ester signals.

Route B: Rap-Stoermer Synthesis of 2-Aryl-5-bromobenzofurans Application: Direct synthesis of biologically active 2-aryl pharmacophores.

Protocol:

  • Dissolve Intermediate Phenol (1.0 eq) and Phenacyl Bromide (1.1 eq) in Acetone or Acetonitrile.

  • Add

    
      (2.0 eq) and a catalytic amount of 
    
    
    
    (10 mol%).
  • Reflux for 6–12 hours.

  • Mechanism: Initial

    
    -alkylation forms a phenoxy ketone intermediate, which undergoes base-catalyzed intramolecular condensation between the methylene of the phenacyl group and the carbonyl of the acetyl group.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Dealkylation Old/Wet

Use fresh sublimed

. Ensure anhydrous solvent.
O-Alkylation only (No Cyclization) Temperature too lowIncrease reaction temperature to >80°C. Add stronger base (e.g., DBU) if using mild conditions.
Low Yield Polymerization of PhenolPerform reactions under

atmosphere. Avoid excessive heating times.
Product is Oil/Sticky Residual DMFWash organic phase thoroughly with water/LiCl solution during workup.

References

  • Organic Chemistry Portal. "Synthesis of Benzofurans." Organic Chemistry Portal. [Link]

  • Dudley, M. E., et al. (2006).[5] "Synthesis of 3-ethoxycarbonylbenzofurans from salicylaldehydes." Synthesis, 1711-1714.[5] [Link]

  • Kirsch, G., et al. (2004). "Synthesis of Heterocycles via Rap-Stoermer Reaction." Current Organic Chemistry. (General reference for Rap-Stoermer mechanism). [Link]

Sources

Application

Step-by-step laboratory synthesis of 5'-Bromo-2'-ethoxyacetophenone

Application Note: Laboratory Synthesis of 5'-Bromo-2'-ethoxyacetophenone Introduction & Chemical Context 5'-Bromo-2'-ethoxyacetophenone (CAS: N/A for specific ethoxy derivative; CAS for hydroxy precursor: 1450-75-5) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis of 5'-Bromo-2'-ethoxyacetophenone

Introduction & Chemical Context

5'-Bromo-2'-ethoxyacetophenone (CAS: N/A for specific ethoxy derivative; CAS for hydroxy precursor: 1450-75-5) is a functionalized aromatic ketone utilized as a versatile intermediate in the synthesis of heterocyclic compounds, pharmaceutical APIs, and agrochemicals.[1] The presence of the bromine atom at the 5-position allows for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ethoxy group serves as a stable ether linkage, modulating lipophilicity and electronic properties.

This protocol details the regioselective O-alkylation of 5'-bromo-2'-hydroxyacetophenone using a Williamson ether synthesis approach. This method is selected for its operational simplicity, high yield, and scalability compared to alternative routes like Friedel-Crafts acylation of 4-bromophenetole, which often suffers from regioselectivity issues.

Safety & Hazard Assessment

WARNING: This procedure involves the use of alkylating agents and organic solvents. All operations must be conducted in a properly functioning chemical fume hood.

ReagentHazard ClassPrecaution
5'-Bromo-2'-hydroxyacetophenone Irritant (Skin/Eye)Wear nitrile gloves; avoid dust inhalation.
Ethyl Iodide (Iodoethane) Alkylating Agent, Toxic, VolatileCarcinogen suspect. Use in fume hood only. Double-glove.
Potassium Carbonate (K₂CO₃) IrritantAvoid inhalation of fine dust.
DMF (N,N-Dimethylformamide) Reprotoxic, HepatotoxicAbsorbable through skin. Use butyl rubber gloves if possible.

Experimental Protocol

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the phenoxide anion (generated in situ by K₂CO₃) on the electrophilic carbon of ethyl iodide.

Reaction:



Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Ensure the glassware is oven-dried to minimize hydrolysis of the alkylating agent, although the reaction is tolerant of trace moisture.

  • Solubilization:

    • Charge the RBF with 5'-bromo-2'-hydroxyacetophenone (10.0 g, 46.5 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF) (50 mL). Stir until the solid is fully dissolved.

    • Note: Acetone can be used as a greener alternative solvent, but DMF typically allows for faster reaction rates due to better solubility of the base.

  • Deprotonation:

    • Add anhydrous Potassium Carbonate (K₂CO₃) (9.6 g, 69.8 mmol, 1.5 equiv) to the solution.

    • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. The mixture may turn yellow/orange.

  • Alkylation:

    • Add Ethyl Iodide (5.6 mL, 10.9 g, 69.8 mmol, 1.5 equiv) dropwise via a syringe.

    • Process Tip: Ethyl bromide can be used but requires longer reaction times or higher temperatures (reflux in acetone). Ethyl iodide is more reactive.

  • Reaction Monitoring:

    • Heat the reaction mixture to 60°C in an oil bath.

    • Monitor reaction progress via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.

    • Endpoint: Disappearance of the starting phenol spot (lower R_f) and appearance of the product spot (higher R_f). Typical reaction time is 2–4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.

    • If a solid forms: Filter the precipitate, wash with water (3 x 50 mL) to remove residual DMF and salts.

    • If an oil forms: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine (2 x 50 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Recrystallize the crude solid from Ethanol/Water or Hexanes to obtain pure 5'-bromo-2'-ethoxyacetophenone.

Data Summary & Validation

ParameterValue / Observation
Theoretical Yield 11.3 g
Typical Isolated Yield 85–95%
Appearance White to off-white crystalline solid
Melting Point ~38–40°C (Predicted based on homologs)
¹H NMR Diagnostic Quartet at ~4.1 ppm (2H, -OCH ₂CH₃); Triplet at ~1.4 ppm (3H, -OCH₂CH ₃)

Workflow Visualization

SynthesisWorkflow Start Start: 5'-Bromo-2'-hydroxyacetophenone Solvent Dissolve in DMF Start->Solvent Base Add K2CO3 (1.5 eq) Deprotonate 15 min Solvent->Base Reagent Add Ethyl Iodide (1.5 eq) Base->Reagent Heat Heat to 60°C 2-4 Hours Reagent->Heat Monitor TLC Check (20% EtOAc/Hex) Heat->Monitor Monitor->Heat Incomplete Quench Pour into Ice Water Monitor->Quench Complete Isolate Filter Solid or Extract (EtOAc) Quench->Isolate Purify Recrystallize (EtOH/H2O) Isolate->Purify Product Final Product: 5'-Bromo-2'-ethoxyacetophenone Purify->Product

Figure 1: Logical workflow for the O-alkylation of 5'-bromo-2'-hydroxyacetophenone.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Williamson Ether Synthesis protocols).
  • Sigma-Aldrich. Product Specification: 5'-Bromo-2'-hydroxyacetophenone. Link (Accessed Oct 2023).

  • PubChem. Compound Summary: 5'-Bromo-2'-hydroxyacetophenone.[1][2] National Library of Medicine. Link

Sources

Method

Condensation reactions involving 1-(5-Bromo-2-ethoxyphenyl)ethanone

Application Note: Strategic Condensation Protocols for 1-(5-Bromo-2-ethoxyphenyl)ethanone in Heterocyclic Scaffold Synthesis Introduction & Molecule Profile 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) is a versa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Condensation Protocols for 1-(5-Bromo-2-ethoxyphenyl)ethanone in Heterocyclic Scaffold Synthesis

Introduction & Molecule Profile

1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) is a versatile building block in medicinal chemistry, particularly for the synthesis of pharmacologically active chalcones, pyrazolines, and isoxazoles.

Structurally, it presents a unique trifecta of functionality:

  • Acetyl Group (

    
    ):  The primary site for nucleophilic attack and enolate formation.
    
  • Ethoxy Group (

    
    ):  An ortho-positioned electron-donating group (EDG) that enhances lipophilicity compared to methoxy analogs, influencing bioavailability and solubility profiles.
    
  • Bromo Group (

    
    ):  A stable halogen handle at the C5 position (para to the ethoxy group), allowing for downstream palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is established.
    

This guide details the optimized protocols for converting this ketone into chalcone intermediates and subsequent pyrazoline heterocycles, addressing specific solubility and reactivity challenges posed by the ethoxy substituent.

Core Reaction: The Claisen-Schmidt Condensation[1][2][3][4]

The most critical reaction for this scaffold is the base-catalyzed aldol condensation with aromatic aldehydes to form


-unsaturated ketones (chalcones).
Mechanistic Insight

The reaction proceeds via the generation of an enolate ion from the acetyl group. The ortho-ethoxy group exerts a mesomeric electron-donating effect, which slightly reduces the acidity of the


-protons compared to unsubstituted acetophenone. However, this is counterbalanced by the inductive withdrawal of the C5-bromine.

Key Challenge: The ethoxy group increases the lipophilicity of the intermediate aldol adduct. In aqueous basic media, this often leads to "oiling out" rather than precipitation. The protocol below utilizes a co-solvent system to ensure crystalline product isolation.

Protocol A: Optimized Chalcone Synthesis

Reagents:

  • 1-(5-Bromo-2-ethoxyphenyl)ethanone (1.0 eq)

  • Substituted Benzaldehyde (1.0 - 1.1 eq)

  • Sodium Hydroxide (NaOH), 40% Aqueous Solution[1]

  • Ethanol (95%) or Methanol (Absolute)

Step-by-Step Procedure:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(5-Bromo-2-ethoxyphenyl)ethanone and 10 mmol of the chosen aromatic aldehyde in 25 mL of Ethanol.

    • Note: If the aldehyde is solid and bulky, mild heating (40°C) may be required for initial dissolution.

  • Catalysis: Add 5 mL of 40% aqueous NaOH dropwise over 5 minutes while stirring vigorously at room temperature (25°C).

    • Observation: The solution will typically darken (yellow to orange) as the enolate forms and condensation begins.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The product usually has a higher

      
       than the starting ketone.
      
  • Work-up (Critical Step):

    • Pour the reaction mixture into 200 mL of crushed ice/water containing 2 mL of dilute HCl (to neutralize excess base).

    • Troubleshooting: If a gummy oil forms instead of a solid (common with ethoxy derivatives), decant the aqueous layer, dissolve the oil in a minimum amount of hot ethanol, and let it stand at 4°C overnight to induce crystallization.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF (9:1) if necessary.

Data Summary: Typical Yields

Aldehyde SubstituentReaction TimeYield (%)Appearance
Phenyl (Unsubstituted)4 h82%Yellow Needles
4-Chlorophenyl3 h88%Pale Yellow Solid
4-Methoxyphenyl6 h75%Deep Yellow Solid
4-Nitrophenyl2 h92%Orange Solid

Downstream Application: Pyrazoline Cyclization

Chalcones derived from this ketone are potent Michael acceptors. Reacting them with hydrazine creates a pyrazoline ring, a scaffold widely validated for antimicrobial and anti-inflammatory activity.[2][3]

Protocol B: Synthesis of 1-Acetyl-3,5-diaryl-2-pyrazolines

Reagents:

  • Chalcone derivative (from Protocol A) (1.0 eq)

  • Hydrazine Hydrate (99%) (5.0 eq)

  • Glacial Acetic Acid (Solvent & Catalyst)

Step-by-Step Procedure:

  • Dissolve 5 mmol of the chalcone in 15 mL of Glacial Acetic Acid.

  • Add 25 mmol of Hydrazine Hydrate.

  • Reflux the mixture at 110–120°C for 6–8 hours.

    • Mechanistic Note: Acetic acid acts as both solvent and acylating agent, often yielding the N-acetyl pyrazoline. If the N-H pyrazoline is desired, use Ethanol as solvent with catalytic piperidine.

  • Cool to room temperature and pour into ice-cold water.

  • Filter the solid product and wash with water to remove acid traces.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical decision points for purification.

ReactionPathway Sub_Start 1-(5-Bromo-2-ethoxyphenyl) ethanone Process_Condensation Claisen-Schmidt (NaOH/EtOH, RT) Sub_Start->Process_Condensation Aldehyde Aryl Aldehyde Aldehyde->Process_Condensation Decision_Oil Oiling Out? Process_Condensation->Decision_Oil Intermediate_Chalcone Chalcone Intermediate (Precipitate) Process_Cyclization Cyclization (NH2NH2 / AcOH) Intermediate_Chalcone->Process_Cyclization Decision_Oil->Intermediate_Chalcone No Action_Recryst Dissolve in Hot EtOH Chill to 4°C Decision_Oil->Action_Recryst Yes Action_Recryst->Intermediate_Chalcone Final_Product Pyrazoline Scaffold (Biologically Active) Process_Cyclization->Final_Product

Caption: Figure 1: Strategic synthesis workflow from 1-(5-Bromo-2-ethoxyphenyl)ethanone to Pyrazoline scaffolds, highlighting the critical purification step for lipophilic intermediates.

Technical Validation & Troubleshooting

To ensure scientific integrity, the synthesized compounds must be validated using the following markers:

  • IR Spectroscopy:

    • Ketone (Start): Strong

      
       stretch at 
      
      
      
      .
    • Chalcone (Intermediate): Shift of

      
       to 
      
      
      
      (conjugation) and appearance of
      
      
      stretch at
      
      
      .
    • Pyrazoline (Final): Disappearance of

      
       (if non-acetylated) and appearance of 
      
      
      
      at
      
      
      .
  • 1H NMR (DMSO-d6):

    • Look for the characteristic doublet-doublet of the vinylic protons in the chalcone (

      
       and 
      
      
      
      protons) with a coupling constant (
      
      
      ) of 15–16 Hz , confirming the trans (
      
      
      ) geometry.
    • The ethoxy group will show a characteristic triplet (

      
      ) and quartet (
      
      
      
      ).

References

  • Hedaitullah, M., et al. (2014).[4] Pyrazoline Synthesis through a Chalcone Intermediate. International Journal of Drug Regulatory Affairs. Retrieved from [Link]

  • Desai, P. R., & Desai, S. D. (2014).[5] Synthesis, Characterization and Antimicrobial Studies of Chalcones. International Research Journal of Chemistry. Retrieved from [Link]

  • PubChem. (2025).[6] 1-(5-Bromo-2-ethoxyphenyl)ethanone Compound Summary. Retrieved from [Link]

Sources

Application

Application Note: Grignard Protocols for 1-(5-Bromo-2-ethoxyphenyl)ethanone

[1][2][3] Introduction & Strategic Analysis 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 35086-64-5) represents a classic "bifunctional scaffold" in medicinal chemistry.[1][2][3] It contains two distinct reactive centers: Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction & Strategic Analysis

1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 35086-64-5) represents a classic "bifunctional scaffold" in medicinal chemistry.[1][2][3] It contains two distinct reactive centers:

  • The Acetyl Group (C=O): A hard electrophile susceptible to nucleophilic attack (1,2-addition).[1][3]

  • The Aryl Bromide (C-Br): A site for metal-halogen exchange or transition-metal catalyzed coupling (e.g., Suzuki-Miyaura).[1][2][3]

The Chemoselectivity Paradox

The primary challenge when applying Grignard chemistry to this substrate is chemoselectivity .

  • Scenario A (Targeting the Ketone): When introducing an external Grignard reagent (

    
    ), the reaction must occur exclusively at the carbonyl center without triggering magnesium-halogen exchange at the aryl bromide.
    
  • Scenario B (Targeting the Bromide): If the goal is to convert the aryl bromide into a Grignard reagent (using Mg or

    
    ), the free ketone presents a fatal flaw: it will act as an internal electrophile, leading to rapid polymerization or dimerization.
    

This guide details the protocols for Scenario A (Chemoselective Addition) and the necessary protection strategy for Scenario B (Aryl Functionalization).

Critical Decision Framework

Before initiating synthesis, use this logic flow to select the correct protocol.

DecisionTree Start Start: 1-(5-Bromo-2-ethoxyphenyl)ethanone Goal Define Synthetic Goal Start->Goal Choice1 Target: KETONE (C=O) (Make Tertiary Alcohol) Goal->Choice1 Add R-Group Choice2 Target: BROMIDE (C-Br) (Make Aryl-MgX) Goal->Choice2 Functionalize Ring Protocol1 PROTOCOL 1: Low-Temp Addition (Preserves Ar-Br) Choice1->Protocol1 Issue CRITICAL ISSUE: Incompatible Functionality (Self-Reaction) Choice2->Issue Protocol2 PROTOCOL 2: Protection Strategy (Acetal Formation -> Exchange) Issue->Protocol2

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.

Protocol 1: Chemoselective Nucleophilic Addition

Objective: Addition of an organomagnesium halide (


) to the ketone to form a tertiary alcohol while retaining the aryl bromide for downstream coupling.
Mechanistic Insight

The rate of Grignard addition to a ketone (


) is generally orders of magnitude faster than magnesium-halogen exchange (

) at low temperatures.[1][3] However, steric hindrance at the ortho-ethoxy position can slow

, increasing the risk of side reactions. We mitigate this by strictly controlling temperature (

).[1][2][3]
Reagents & Materials[1][4][5][6][7][8][9][10][11][12]
  • Substrate: 1-(5-Bromo-2-ethoxyphenyl)ethanone (

    
     equiv).
    
  • Reagent:

    
     or 
    
    
    
    (e.g., Methylmagnesium bromide,
    
    
    equiv).[1][2][3]
  • Solvent: Anhydrous THF (inhibits aggregation better than

    
    , crucial for hindered substrates).[1][2][3]
    
  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon/Nitrogen for 15 mins.

  • Solvation: Dissolve 1-(5-Bromo-2-ethoxyphenyl)ethanone (

    
    , 
    
    
    
    ) in anhydrous THF (
    
    
    ).
  • Cooling: Submerge the flask in an ice/salt bath (

    
     to 
    
    
    
    ). Note: For bulky R-groups (e.g., Isopropyl, t-Butyl), cool to
    
    
    to prevent reduction side-reactions.[1][2][3]
  • Addition: Transfer the Grignard reagent (

    
    ) to the addition funnel. Add dropwise over 30 minutes.
    
    • Checkpoint: Monitor internal temperature.[1][2][3] Do not allow it to rise above

      
      .[1][2][3]
      
  • Reaction: Stir at

    
     for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2][3] The starting ketone spot should disappear.
    
  • Quench:

    • Dilute with

      
       (
      
      
      
      ).[1][2][3]
    • Slowly add sat.

      
       (
      
      
      
      ) at
      
      
      .[1][2][3] Vigorous stirring is required to break up magnesium salts.[1][2][3]
  • Workup: Separate phases. Extract aqueous layer with EtOAc (

    
    ).[1][2][3] Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate.
Data Validation (Self-Check)
ParameterExpected OutcomeTroubleshooting
TLC New spot (

lower than ketone)
If SM remains, add 0.2 equiv more Grignard.

NMR
Disappearance of acetyl singlet (

).
If vinyl protons appear, dehydration occurred (acidic workup too harsh).[1][3]
Br Stability Aryl region pattern unchanged.[1][2][3]Complex aromatic region suggests Br-exchange/scrambling.[1][2][3]

Protocol 2: Magnesium-Halogen Exchange (The "Reverse" Route)

Objective: Convert the C-Br bond into C-MgX to react with an external electrophile (e.g.,


, Aldehydes).[1][2][3]

WARNING: You cannot perform this directly on the ketone. You must mask the carbonyl first.

Workflow Visualization

Workflow Step1 1. Protection (Ethylene Glycol + pTsOH) Step2 2. Exchange (i-PrMgCl, -40°C) Step1->Step2 Yields Acetal-Ar-Br Step3 3. Electrophile Trap (Add E+) Step2->Step3 Forms Acetal-Ar-MgX Step4 4. Deprotection (HCl/H2O) Step3->Step4 Quench

Figure 2: The protection-exchange-deprotection sequence required for aryl functionalization.

Detailed Methodology
Phase A: Protection (Acetalization)[1][2][3]
  • Reflux 1-(5-Bromo-2-ethoxyphenyl)ethanone (

    
    ) with ethylene glycol (
    
    
    
    ) and p-Toluenesulfonic acid (catalytic) in Toluene using a Dean-Stark trap.[1][2][3]
  • Monitor water collection.[1][2][3] Once stoichiometric water is removed (

    
    ), cool and wash with 
    
    
    
    .[1][3]
  • Isolate the Bromo-acetal intermediate .[1][2][3]

Phase B: The Turbo-Grignard Exchange

Using Knochel's "Turbo-Grignard" (


) is recommended over standard Mg turnings for higher conversion rates at lower temperatures.[1][2][3]
  • Setup: Dissolve the Bromo-acetal (

    
    ) in anhydrous THF (
    
    
    
    ) under Argon.
  • Cooling: Cool to

    
     (Acetonitrile/Dry Ice bath).
    
  • Exchange: Add

    
     (
    
    
    
    in THF,
    
    
    ) dropwise.
  • Incubation: Stir at

    
     for 1 hour.
    
    • Validation: Aliquot

      
      , quench with water, check GC/MS. You should see the des-bromo (protonated) species, confirming the Grignard formed.
      
  • Reaction: Add the external electrophile (e.g., Benzaldehyde,

    
     gas) at 
    
    
    
    . Allow to warm to RT slowly.
  • Hydrolysis: Treat with

    
     during workup to simultaneously quench and remove the acetal protecting group, restoring the ketone.
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Wurtz Coupling (Dimerization) Localized high concentration of

.[1][2][3]
Increase dilution of substrate.[3] Increase stir rate.
Incomplete Conversion "Wet" solvent killing the reagent.Titrate Grignard reagent immediately before use.[1][2][3] Dry THF over molecular sieves.[1][2][3]
Loss of Bromine Exchange competing with Addition (Protocol 1).[2][3]Lower reaction temperature to

. Switch solvent from THF to

(slower exchange in ether).[1][2]
Dehydration of Product Tertiary alcohol is acid-sensitive.[1][2][3]Use a buffered quench (Sat.

), avoid strong mineral acids (

) during workup.[1][3]

References

  • Knochel, P., et al. (2003).[3][4][5] Functionalized Grignard Reagents via a New Magnesium-Halogen Exchange.[1][2][3][4] Angewandte Chemie International Edition.[1][2][3][4] Link[1][2][3]

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: 1-(5-Bromo-2-ethoxyphenyl)ethanone.[1][2][3]Link[1][2][3]

  • Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][2][3] Angewandte Chemie.[1][2][3][4] Link[1][2]

  • Evans, D. A. (2005).[1][3] Harvard Chemistry 206: Advanced Organic Chemistry - Grignard Reagents.[1][2][3]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields for 1-(5-Bromo-2-ethoxyphenyl)ethanone Synthesis

An In-Depth Technical Guide for Researchers Welcome to the Technical Support Center for the synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Welcome to the Technical Support Center for the synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide advanced troubleshooting, in-depth mechanistic insights, and optimized protocols. As Senior Application Scientists, our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both high yield and purity.

Synthesis Overview and Key Challenges

The synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone is a crucial step in the development of various pharmaceutical intermediates. The most common and direct route involves the electrophilic aromatic substitution (bromination) of 2-ethoxyacetophenone. While seemingly straightforward, this reaction is prone to issues such as low yield, formation of isomeric and poly-brominated byproducts, and purification difficulties. This guide will address these challenges systematically.

The overall synthetic workflow is depicted below.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product SM 2-Ethoxyacetophenone Bromination Electrophilic Bromination SM->Bromination Brominating Agent (e.g., NBS, Br₂) Crude Crude 1-(5-Bromo-2-ethoxyphenyl)ethanone + Byproducts Bromination->Crude Purification Work-up & Purification (e.g., Recrystallization, Chromatography) Crude->Purification Final Pure 1-(5-Bromo-2-ethoxyphenyl)ethanone Purification->Final G cluster_yield Yield Issues cluster_selectivity Selectivity Issues cluster_solution Solution Start Low Yield or Multiple Products Reagent Check Reagent Quality (Fresh NBS/Br₂) Start->Reagent If no/slow reaction Stoich Control Stoichiometry (1.0-1.05 eq. Bromine) Start->Stoich If poly-bromination Temp Lower Temperature (0°C to RT) Start->Temp If isomeric byproducts Light Exclude Light (Prevent radical side-chain bromination) Start->Light If side-chain bromination TLC Monitor with TLC (Ensure full conversion) Reagent->TLC Success High Yield of Pure Product TLC->Success Stoich->Success Temp->Success Light->Success

Optimization

Purification techniques for 1-(5-Bromo-2-ethoxyphenyl)ethanone via recrystallization

Welcome to the Advanced Purification Support Center. As application scientists, we recognize that isolating high-purity halogenated acetophenone derivatives like 1-(5-Bromo-2-ethoxyphenyl)ethanone presents unique thermod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As application scientists, we recognize that isolating high-purity halogenated acetophenone derivatives like 1-(5-Bromo-2-ethoxyphenyl)ethanone presents unique thermodynamic and kinetic challenges. The presence of the bulky, lipophilic bromo group alongside the polar hydrogen-bond-accepting acetyl and ethoxy moieties requires precise solvent tuning to achieve optimal supersaturation without inducing phase separation.

This guide provides a self-validating methodology, thermodynamic insights, and targeted troubleshooting for the recrystallization of this compound.

Part 1: Thermodynamic Pathways & Workflow Logic

Before executing the protocol, it is critical to understand the physical chemistry governing the purification. Substituted acetophenones with low-to-moderate melting points are highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This occurs when a supersaturated solution crosses the spinodal decomposition curve before overcoming the activation energy required for primary nucleation[2].

Crystallization_Kinetics Supersaturation Supersaturated State (High Free Energy) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturation->LLPS Rapid Cooling High Concentration Nucleation Primary Nucleation (Overcoming Activation Barrier) Supersaturation->Nucleation Slow Cooling Seeding LLPS->Nucleation Delayed Growth Crystal Growth (Lattice Incorporation) Nucleation->Growth Diffusion Equilibrium Equilibrium State (Purified Solid) Growth->Equilibrium Thermodynamics

Fig 1: Thermodynamic pathways comparing ideal nucleation versus undesired oiling out (LLPS).

To bypass LLPS and drive the system toward equilibrium crystal growth, the workflow below integrates specific validation checkpoints.

Recrystallization_Workflow Start Crude 1-(5-Bromo-2-ethoxyphenyl)ethanone Solvent Solvent Selection (EtOH or EtOH/H2O) Start->Solvent Dissolve Dissolution at Boiling Point Solvent->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFilter->Cooling Oiling Oiling Out (LLPS)? Cooling->Oiling Seed Scratch Flask / Add Seed Crystal Oiling->Seed Yes Crystallize Crystal Formation Oiling->Crystallize No Seed->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Verify Purity Verification (NMR, HPLC, MP) Isolate->Verify

Fig 2: Step-by-step logical workflow for the recrystallization and isolation process.

Part 2: Solvent Selection Matrix

Choosing the correct solvent dictates the success of the recrystallization. The ethoxy and acetyl groups of the target molecule require a solvent with hydrogen-bond donor capabilities, while the bromobenzene ring demands lipophilic accommodation.

Solvent SystemPolarity IndexBoiling Point (°C)Solubility (Hot)Solubility (Cold)Recommendation
Absolute Ethanol 5.278HighLowPrimary Choice. Optimal polarity balance for acetophenone derivatives.
Ethanol/Water (3:1) ~7.0~80HighVery LowExcellent. Water acts as an anti-solvent to maximize recovery yield.
Hexanes/EtOAc (4:1) ~1.065-77ModerateLowAlternative. Useful if highly lipophilic impurities are present.
Methanol 5.165HighModerateSecondary Choice. Higher cold solubility may lead to reduced yields.
Toluene 2.4110Very HighHighNot Recommended. Target compound remains highly soluble even at 0°C.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes absolute ethanol as the primary solvent. Every step contains a built-in validation mechanism to ensure the physical chemistry is proceeding correctly before moving to the next phase.

Step 1: Solvent Preparation & Saturation

  • Action: Place the crude 1-(5-Bromo-2-ethoxyphenyl)ethanone in an Erlenmeyer flask. Heat absolute ethanol to 70–75°C on a hot plate. Add the hot ethanol dropwise to the crude solid while swirling vigorously.

  • Causality: Adding solvent incrementally ensures the resulting solution is at maximum supersaturation at the boiling point, which is the thermodynamic prerequisite for high-yield recovery upon cooling.

  • Validation Checkpoint: The solution must become completely transparent. If cloudiness persists after adding 20 mL of solvent per gram of crude, insoluble polymeric impurities are present. Do not add more solvent; proceed immediately to Step 2.

Step 2: Hot Filtration (If Validated in Step 1)

  • Action: Pass the boiling solution rapidly through a fluted filter paper in a stemless funnel pre-warmed with hot ethanol.

  • Causality: Pre-warming the glassware prevents the localized cooling of the solution as it touches the glass, which would cause premature crystallization in the funnel stem and drastically reduce yield.

  • Validation Checkpoint: The filtrate collected in the receiving flask must be optically clear and free of any suspended particulates.

Step 3: Controlled Nucleation & Cooling

  • Action: Cover the flask with a watch glass and allow it to cool undisturbed at room temperature for 45 minutes. Once ambient temperature is reached, transfer the flask to an ice-water bath (0–5°C) for 30 minutes.

  • Causality: Slow cooling keeps the system within its Metastable Zone Width (MSZW). This favors the thermodynamic growth of pure, ordered crystal lattices over the kinetic trapping of impurities or the formation of an emulsion[1].

  • Validation Checkpoint: Distinct, geometric crystals should form. If an oily layer forms at the bottom of the flask, the system has oiled out (See FAQ Q1).

Step 4: Isolation & Washing

  • Action: Isolate the crystals using a Büchner funnel under vacuum. Wash the filter cake with 2–3 mL of ice-cold ethanol.

  • Causality: The vacuum rapidly removes the bulk mother liquor. The ice-cold wash displaces residual surface impurities without providing enough thermal energy to redissolve the purified product.

  • Validation Checkpoint: The filtrate pulling through the funnel should carry away the color, leaving the crystalline filter cake significantly lighter or stark white.

Step 5: Drying & Analytical Verification

  • Action: Dry the crystals in a vacuum desiccator for 12 hours. Verify purity via Melting Point (MP) or 1H-NMR.

  • Causality: Residual ethanol trapped in the crystal lattice will act as an impurity, depressing the melting point and appearing at 1.2 ppm (triplet) and 3.7 ppm (quartet) on an NMR spectrum.

  • Validation Checkpoint: A sharp melting point range (≤ 2°C variance) confirms a highly ordered, pure crystal lattice.

Part 4: Troubleshooting & FAQs

Q1: My compound is forming a milky emulsion or an oily layer at the bottom of the flask instead of crystals. What is happening and how do I fix it? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It is highly prevalent in the crystallization of low-melting-point pharmaceutical intermediates[3]. It occurs when the supersaturated solution crosses the spinodal curve before reaching the activation energy for nucleation[1]. This is usually caused by cooling the solution too rapidly or using a solvent in which the drug has excessively high solubility[1].

  • The Fix: Reheat the mixture until the oil redissolves completely into a single clear phase. Add a small volume (1-2 mL) of your solvent to slightly lower the concentration, and cool the flask much more slowly. To forcefully bypass LLPS, introduce a seed crystal or scratch the inside of the glass flask with a rod halfway through the cooling process (within the metastable zone) to provide a nucleation site[2].

Q2: The recovered crystals are heavily discolored (yellow/brown). How can I remove these chromophores without losing my product? A2: Acetophenone derivatives often contain highly conjugated, polymeric impurities generated during synthesis (e.g., Friedel-Crafts acylation byproducts).

  • The Fix: Redissolve your crude crystals in hot solvent and add 1–2% (w/w) activated charcoal (e.g., Norit). Boil the suspension for 3 to 5 minutes. The immense surface area and hydrophobic pores of the charcoal will selectively adsorb large, non-polar colored impurities. Perform a hot filtration to remove the charcoal, then proceed with normal cooling.

Q3: My overall yield after recrystallization is less than 40%. Where did my product go? A3: A low yield indicates that the compound remains too soluble in the chosen solvent system at cold temperatures, or that an excessive volume of solvent was used during Step 1.

  • The Fix: Do not discard the filtrate! Concentrate the mother liquor on a rotary evaporator to about 25% of its original volume and chill it to obtain a "second crop" of crystals. For future runs, consider transitioning to an Ethanol/Water (3:1) mixed solvent system. Adding water (an anti-solvent) drastically reduces the cold solubility of the lipophilic bromo-aromatic compound, forcing more product out of solution and maximizing yield.

Part 5: References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Oiling Out in Crystallization: Detect and Prevent Liquid-Liquid Phase Separation Source: Mettler Toledo AutoChem Applications URL:[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Longman Scientific & Technical (Internet Archive) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-2-Ethoxyacetophenone Reactions

Welcome to the technical support center for 5-bromo-2-ethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conver...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-2-ethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile intermediate. The following information is structured in a direct question-and-answer format to address specific experimental challenges.

Section 1: Troubleshooting Guide

This section addresses the most common and critical issues encountered during synthesis. We will proceed with a logical diagnostic workflow, from starting materials to reaction work-up.

Question: My reaction has stalled, showing low conversion of the 5-bromo-2-ethoxyacetophenone starting material. What are the first things I should investigate?

Answer: When a reaction underperforms, a systematic review of the foundational parameters is the most effective starting point. Low conversion often originates from issues with reagents or the reaction environment rather than a fundamental flaw in the reaction mechanism.

Initial Troubleshooting Steps:

  • Purity of Starting Materials: 5-bromo-2-ethoxyacetophenone, like many aromatic ketones, can degrade over time or contain impurities from its synthesis. Verify the purity of your starting material via NMR or melting point analysis. Similarly, confirm the purity and reactivity of all other reagents, as contaminants can poison catalysts or introduce side reactions.

  • Solvent and Reagent Quality: The presence of water can be highly detrimental, especially in reactions involving organometallics, strong bases, or moisture-sensitive catalysts like aluminum chloride (AlCl₃).[1] Ensure all solvents are anhydrous and that liquid reagents have not been compromised by atmospheric moisture.

  • Inert Atmosphere: For reactions sensitive to air or moisture, ensure your glassware was properly flame- or oven-dried and that a positive pressure of an inert gas (e.g., nitrogen or argon) was maintained throughout the setup and reaction.[1] Even small leaks can inhibit catalysis.

  • Stoichiometry and Order of Addition: Double-check all calculations for reagent stoichiometry. An incorrect equivalent of a key reagent is a simple but common error. In some cases, the order of addition matters; for instance, in Claisen-Schmidt condensations, slowly adding the aldehyde to a mixture of the ketone and base can minimize the self-condensation of the ketone.[2]

Question: I've confirmed my reagents are pure and conditions are anhydrous, but the reaction is still sluggish. How do the substituents on 5-bromo-2-ethoxyacetophenone affect its reactivity?

Answer: The substitution pattern on the aromatic ring directly influences the ketone's reactivity. Understanding these electronic and steric effects is key to optimizing the reaction conditions.

  • Electronic Effects:

    • The bromo group at the 5-position is an electron-withdrawing group (EWG) by induction, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[3] However, it is an ortho-, para- director.

    • The ethoxy group at the 2-position is a strongly electron-donating group (EDG) through resonance, activating the ring towards EAS. It is also an ortho-, para- director.

    • Net Effect: The powerful activating effect of the ethoxy group generally outweighs the deactivating effect of the bromine, making the ring, as a whole, activated. The primary sites for electrophilic attack will be ortho and para to the ethoxy group (positions 3 and 5). Since position 5 is blocked by bromine, position 3 is a likely site for substitution.

  • Steric Effects:

    • The ethoxy group ortho to the acetyl group provides significant steric hindrance. This can impede the approach of bulky reagents to both the acetyl group and the adjacent position on the aromatic ring.

To counteract these effects:

  • Increase Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. However, this must be done cautiously as it can also promote side reactions.[4] Monitor the reaction by TLC to find the optimal balance.

  • Extend Reaction Time: Some reactions simply require more time to reach completion.

  • Choice of Catalyst: In reactions like Friedel-Crafts acylation, a stronger Lewis acid might be necessary to achieve sufficient activation of the electrophile.[5][6]

Question: My reaction is producing a complex mixture of products with significant byproducts. What are the likely side reactions?

Answer: Byproduct formation is often related to the specific reaction type. For acetophenones, several common side reactions can occur.

Reaction Type Potential Side Reaction Mechanism/Cause Suggested Mitigation Strategy
Base-Catalyzed Condensations (e.g., Claisen-Schmidt) Self-condensation of the acetophenone.[2][7]The enolate of 5-bromo-2-ethoxyacetophenone attacks another molecule of the ketone.Slowly add the aldehyde or other electrophile to a pre-formed mixture of the ketone and base. Consider using a milder base or lower reaction temperatures.[2]
Friedel-Crafts Acylation/Alkylation Polyacylation/Polyalkylation[3][8]The product of the initial reaction can be more reactive than the starting material.Use a stoichiometric amount of the Lewis acid catalyst. The acyl group is deactivating, so polyacylation is less common than polyalkylation.[3][8][9]
Reactions involving the Acetyl Group Competing reaction at the aromatic ring.If the reaction conditions are suitable for electrophilic aromatic substitution, reaction may occur on the activated ring instead of at the ketone.Choose reagents and conditions specific to the desired transformation. For example, use non-acidic conditions if only ketone chemistry is desired.
Reactions with Strong Bases Cleavage of the ethoxy group.While generally stable, harsh basic conditions at high temperatures could potentially lead to ether cleavage.Use the mildest base and lowest temperature that effectively promotes the desired reaction.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for 5-bromo-2-ethoxyacetophenone?

    • It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[10]

  • Q2: What are the primary safety hazards associated with 5-bromo-2-ethoxyacetophenone and its derivatives?

    • This compound is typically an irritant. It can cause skin, eye, and respiratory tract irritation.[10][11][12][13] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Q3: My desired product is an oil and difficult to crystallize. What purification strategies do you recommend?

    • If recrystallization fails, column chromatography is the preferred method. A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar system (e.g., ethyl acetate/hexanes) will typically allow for the separation of the desired product from less polar starting materials and more polar byproducts. If residual aldehyde is the impurity, a bisulfite extraction can be an effective purification method.[14][15][16]

  • Q4: How can I effectively monitor the progress of my reaction?

    • Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Section 3: Diagrams and Workflows

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Confirm Anhydrous & Inert Conditions check_reagents->check_conditions Reagents OK reagent_issue Purify/Replace Reagents check_reagents->reagent_issue Impurity Found conditions_issue Dry Solvents / Improve Inert Setup check_conditions->conditions_issue Moisture/Air Leak optimize_params 3. Optimize Reaction Parameters check_conditions->optimize_params Conditions OK reagent_issue->start Re-run conditions_issue->start Re-run temp Adjust Temperature optimize_params->temp time Increase Reaction Time optimize_params->time catalyst Change Catalyst/Concentration optimize_params->catalyst success Conversion Improved temp->success time->success catalyst->success

Caption: A decision tree for systematically troubleshooting low reaction conversion.

General Reaction Scheme: Potential Pitfalls in a Condensation Reaction

G cluster_0 Reactants cluster_1 Reaction Conditions Ketone 5-Bromo-2-ethoxy- acetophenone Product Desired Product Ketone->Product Side_Product Side Products (e.g., Self-Condensation) Ketone->Side_Product Self-reaction Electrophile Aldehyde / Electrophile Electrophile->Product Catalyst Base / Acid Catalyst (Potential Issue: Wrong type/conc.) Catalyst->Product Catalyst->Side_Product Promotes side reaction Solvent Anhydrous Solvent (Potential Issue: Water contamination) Solvent->Product Temp Temperature (Potential Issue: Too low/high) Temp->Product

Caption: Key parameters and potential side reactions in a typical condensation.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare a TLC chamber with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes).

  • On a silica gel TLC plate, draw a light pencil line for the baseline.

  • Spot three lanes:

    • Lane 1 (SM): A dilute solution of the starting material (5-bromo-2-ethoxyacetophenone).

    • Lane 2 (RXN): A sample from the reaction mixture, taken with a capillary tube.

    • Lane 3 (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it.

  • Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot in the "RXN" lane has disappeared.

Protocol 2: General Purification by Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane or 5% ethyl acetate/hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute compounds of increasing polarity.

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Analyze the fractions by TLC to identify which ones contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • BenchChem. (2025). Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. BenchChem Technical Support.
  • Pham, P. H., Nguyen, P. T. T., Bui, T. T., Tra, H. N., Nguyen, T. T., & Phan, N. T. S. (2020). Homo-condensation of acetophenones toward imidazothiones. RSC Advances.
  • Farmer, S., Kennepohl, D., Reusch, W., Kabrhel, J., & Reutenauer, L. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Olah, G. A., et al. (1964). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Google Patents. (1974).
  • Unknown. ORGANIC REACTION MECHANISM.
  • BenchChem. (2025). Minimizing side reactions in the Claisen condensation of acetophenone. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • ResearchGate. (2020). Homo-condensation of acetophenones toward imidazothiones.
  • Cole-Parmer. (2003). Material Safety Data Sheet - 5'-Bromo-2'-hydroxyacetophenone.
  • Daggett, J. V., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Boucher, M. P., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • AK Scientific, Inc. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5'-Bromo-2'-hydroxy-3'-nitroacetophenone.
  • BenchChem. (2025). Troubleshooting low conversion rates in Gattermann-Koch reaction. BenchChem Technical Support.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-2-hydroxyacetophenone.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-(5-Bromo-2-ethoxyphenyl)ethanone Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) for 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2).

Understanding the unique electronic topology of this substrate is critical. The bromine atom at position 5 sits para to the strongly electron-donating ethoxy group. This resonance donation enriches the electron density at the C-Br bond, subtly raising the activation energy required for the oxidative addition of Palladium. Consequently, selecting the correct solvent system is not merely a matter of solubility—it is the primary lever for tuning catalyst activation, reaction kinetics, and byproduct suppression.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why does solvent polarity dictate the success of my cross-coupling with this specific aryl bromide? A1: The solvent fundamentally dictates the structural nature of the active palladium species[1]. Because the para-ethoxy group makes the C-Br bond less electrophilic, oxidative addition is the rate-limiting step.

  • Non-polar/Ethereal Solvents (e.g., Toluene, 1,4-Dioxane): These solvents complement neutral pre-catalysts like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , favoring a standard neutral mono-phosphine 
    
    
    
    active species that readily inserts into standard aryl halides.
  • Polar Aprotic Solvents (e.g., DMF, MeCN): These stabilize anionic heteroleptic complexes (e.g.,

    
     or 
    
    
    
    ), which can drastically alter chemoselectivity and oxidative addition rates[2]. If your reaction stalls, matching the solvent polarity to your pre-catalyst's ionization tendency is your first corrective step.

Q2: I am observing significant protodehalogenation (reduction of the C-Br bond). How can solvent optimization mitigate this? A2: Protodehalogenation (yielding 1-(2-ethoxyphenyl)ethanone) is a prevalent side reaction where the C-Br bond is replaced by a C-H bond. This frequently occurs when using primary or secondary alcoholic solvents (like Ethanol or Isopropanol). These solvents coordinate to the Pd center and undergo


-hydride elimination, effectively acting as hydride donors to the metal[3].
  • The Fix: Switch to a non-protic solvent system (e.g., 1,4-Dioxane/Water)[4]. If an alcohol must be used for reagent solubility, switch to a tertiary alcohol like tert-butanol, which lacks

    
    -hydrogens and cannot undergo 
    
    
    
    -hydride elimination. Furthermore, avoid prolonged heating in DMF, as it can thermally decompose to provide hydride sources at elevated temperatures[5].

Q3: How do I choose between monophasic and biphasic solvent systems for this coupling? A3: The choice depends entirely on your base, which is required to activate the boronic acid for transmetalation[6]. If you are using inexpensive, mild inorganic bases like


 or 

, a biphasic system (e.g., 1,4-Dioxane/Water) is mandatory[4]. The base dissolves in the aqueous layer, and the transmetalation occurs highly efficiently at the solvent interface. Monophasic systems (e.g., pure DMF) should only be used with soluble organic bases or finely milled suspensions, though they complicate downstream aqueous workups[5].

Part 2: Quantitative Solvent Data Summary

The table below summarizes the physicochemical properties and risk profiles of common solvent systems used for coupling 1-(5-Bromo-2-ethoxyphenyl)ethanone.

Solvent SystemDielectric Constant (

)
Boiling PointTypical Catalyst MatchBase CompatibilityByproduct Risk Profile
1,4-Dioxane /

2.2 (Dioxane)101 °C

,

Inorganic (

,

)
Low. Excellent baseline. High BP overcomes slow oxidative addition.
Toluene /

2.4 (Toluene)110 °C

Inorganic (

,

)
Low. May require a phase transfer catalyst for optimal rates.
THF /

7.5 (THF)66 °C

Inorganic / AqueousModerate. Low BP may result in incomplete conversion for this substrate.
DMF (Monophasic) 36.7 (DMF)153 °C

+ Ligands
Soluble Organic / SuspendedHigh. Risk of hydrodehalogenation and thermal degradation[5].
Ethanol /

24.5 (EtOH)78 °C

,

InorganicHigh. Severe protodehalogenation risk via

-hydride transfer[3].

Part 3: Self-Validating Experimental Protocol

Baseline Suzuki-Miyaura Coupling in 1,4-Dioxane/Water Causality Note: 1,4-Dioxane is selected over THF because its higher boiling point (101 °C vs 66 °C) provides the necessary thermal energy to accelerate the oxidative addition of the electron-rich C-Br bond[4]. Water is included to solubilize the inorganic base and drive the transmetalation step.

Step 1: Reagent Preparation & Degassing

  • In a Schlenk flask, combine 1-(5-Bromo-2-ethoxyphenyl)ethanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Add a 4:1 mixture of 1,4-Dioxane and deionized Water (10 mL total volume per mmol of aryl bromide).

  • Self-Validation Check 1: Before adding the palladium catalyst, sparge the biphasic mixture with Argon for a strict minimum of 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the phosphine ligands to phosphine oxides, killing the catalyst, and promote the homocoupling of the boronic acid into a biaryl impurity.

Step 2: Catalyst Addition & Reaction Execution 4. Briefly pause the Argon sparge and quickly add the pre-catalyst,


 (0.05 equiv).
5. Seal the flask and heat the reaction mixture to 90 °C under a positive pressure of Argon.
6. Self-Validation Check 2:  Monitor the reaction via LC-MS after 2 hours. Look for the disappearance of the starting material mass (

= 243/245 m/z). If a mass of 165 m/z appears and grows, protodehalogenation is occurring. Immediately halt the reaction, verify the purity of your Dioxane (ensure no alcoholic stabilizers are present), and lower the temperature to 80 °C for the next iteration.

Step 3: Workup and Isolation 7. Once complete (typically 4-6 hours), cool the mixture to room temperature. 8. Dilute the mixture with Ethyl Acetate (15 mL/mmol) and separate the layers. The biphasic nature of the reaction solvent makes this step seamless[4]. 9. Wash the organic layer with brine, dry over anhydrous


, and concentrate in vacuo.
10. Purify the crude residue via silica gel flash column chromatography.

Part 4: Logical Workflow Visualization

SolventOptimization Start Assess Substrate: 1-(5-Bromo-2-ethoxyphenyl)ethanone PreCat Determine Pre-Catalyst Nature Start->PreCat Ionic Ionic Pre-Catalyst (e.g., Pd(OAc)2) PreCat->Ionic Neutral Neutral Pre-Catalyst (e.g., Pd(PPh3)4) PreCat->Neutral PolarSolv Polar Aprotic Solvents (DMF, MeCN) Stabilizes anionic Pd species Ionic->PolarSolv NonPolarSolv Non-Polar / Ethereal Solvents (Toluene, 1,4-Dioxane, THF) Favors neutral Pd(0) species Neutral->NonPolarSolv BaseCheck Evaluate Base Solubility PolarSolv->BaseCheck NonPolarSolv->BaseCheck Biphasic Inorganic Base (K2CO3, K3PO4) Use Biphasic System (add H2O) BaseCheck->Biphasic Monophasic Organic Base / Soluble Base Use Monophasic System BaseCheck->Monophasic

Workflow for solvent and catalyst selection in cross-coupling reactions.

References

  • [6] Suzuki reaction - Wikipedia. Wikipedia. Available at:

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at:

  • [2] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC (PubMed Central). Available at:

  • [5] Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. PMC (PubMed Central). Available at:

  • [4] Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. Benchchem. Available at:

  • [3] Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC (PubMed Central). Available at:

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5-Bromo-2-ethoxyphenyl)ethanone

Executive Summary & Problem Analysis The Challenge: Synthesizing or sourcing 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) frequently results in contamination with its regioisomer, 1-(3-Bromo-2-ethoxyphenyl)ethano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Analysis

The Challenge: Synthesizing or sourcing 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) frequently results in contamination with its regioisomer, 1-(3-Bromo-2-ethoxyphenyl)ethanone .

The Cause: This impurity typically arises during the bromination of 2-ethoxyacetophenone. The ethoxy group (–OEt) is a strong ortho/para director. While the para position (C5) is sterically favored, the ortho position (C3) is electronically activated, leading to a mixture (typically 85:15 to 90:10 ratio of 5-Br to 3-Br).

The Solution: Because these isomers possess nearly identical boiling points, distillation is ineffective. Separation requires exploiting subtle differences in crystal lattice energy (fractional recrystallization) or adsorption affinity (flash chromatography).

Diagnostic: Confirming the Impurity Profile

Before attempting purification, you must quantify the regioisomer ratio. Standard HPLC often co-elutes these isomers unless a specific phenyl-hexyl or chiral column is used. 1H NMR is the gold standard for rapid diagnosis.

Comparative NMR Table
FeatureTarget: 5-Bromo IsomerImpurity: 3-Bromo IsomerDiagnostic Signal
Aromatic H6 Doublet (d), ~7.8 ppm (Ortho to C=O)Doublet (d), ~7.5 ppmH6 Shift
Aromatic H4 Doublet of doublets (dd)Doublet of doublets (dd)Less diagnostic
Aromatic H3 Doublet (d), ~6.9 ppm (Ortho to OEt)Absent (Br is here)H3 Presence
Coupling

Hz (Meta)

Hz (Ortho)
Splitting Pattern

Analyst Note: Look for the "clean" doublet at ~6.9 ppm. If this region shows a complex multiplet or integration >1H, you have the 3-bromo impurity interfering.

Primary Protocol: Fractional Recrystallization

This is the most scalable method. The 5-bromo isomer is more symmetrical and generally has a higher melting point and lower solubility in non-polar solvents than the 3-bromo isomer.

Recommended Solvent Systems
  • Heptane / Ethyl Acetate (High Success Rate): Best for removing oily residues.

  • Ethanol / Water: Best for high-purity polishing.

Workflow Diagram (DOT)

Recrystallization_Workflow Start Crude Mixture (Solid or Oil) Dissolution Dissolve in EtOAc (3-5 volumes) at Reflux (77°C) Start->Dissolution Addition Slowly add Heptane until persistent turbidity Dissolution->Addition Reheat Reheat to clear solution (Redissolve) Addition->Reheat Cooling Slow Cool to RT (4-6 hours) Reheat->Cooling Chilling Chill to 0-4°C (Overnight) Cooling->Chilling Filter Vacuum Filtration Wash with cold Heptane Chilling->Filter Analysis Check Purity (NMR/HPLC) Filter->Analysis Decision Purity > 98%? Analysis->Decision End Dry Product (Vacuum Oven) Decision->End Yes Repeat Recrystallize from EtOH Decision->Repeat No

Caption: Step-by-step fractional recrystallization workflow for separating 5-bromo and 3-bromo isomers.

Detailed Methodology
  • Dissolution: Place 10g of crude material in a round-bottom flask. Add 30 mL Ethyl Acetate. Heat to reflux until fully dissolved.

  • Precipitation Point: While refluxing, add Heptane dropwise. You will see a cloudiness that disappears. Continue adding until the cloudiness just persists (approx. 50-70 mL Heptane).

  • Clarification: Add 2-3 mL of Ethyl Acetate to clear the solution.

  • Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel). Rapid cooling traps the 3-bromo impurity in the lattice.

  • Harvest: Once at room temperature, move to a fridge (4°C) for 12 hours. Filter the white needles. The yellow/orange mother liquor contains the 3-bromo isomer.

Secondary Protocol: Flash Chromatography

If recrystallization fails to achieve >98% purity (often due to "oiling out"), use silica gel chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Loading: 1:50 (Sample : Silica).

Gradient Table:

Time (CV*) % Hexane % Ethyl Acetate Purpose
0–3 100% 0% Column Equilibration
3–5 98% 2% Elute non-polar debris
5–15 95% 5% Elute 3-Bromo Isomer (First spot)
15–25 90% 10% Elute 5-Bromo Isomer (Major spot)

| >25 | 50% | 50% | Flush column |

*CV = Column Volumes

Scientific Rationale: The 3-bromo isomer has the bromine atom ortho to the ethoxy group. This creates a "shielding" effect on the polar ethoxy oxygen, making the 3-bromo isomer slightly less polar (higher Rf) than the 5-bromo isomer, where the ethoxy oxygen is more accessible to the silica surface [1].

Troubleshooting & FAQs

Q: My product is oiling out instead of crystallizing. Why? A: This indicates either residual solvent (toluene/DCM) or too high a concentration of the 3-bromo impurity, which depresses the melting point. Fix: Dissolve the oil in a minimum amount of Diethyl Ether, then add Hexane until cloudy. Scratch the glass side with a spatula to induce nucleation. If this fails, seed with a pure crystal of the 5-bromo isomer.

Q: Can I use distillation? A: Not recommended. The boiling point difference is typically <5°C. You will likely degrade the molecule (de-bromination or ether cleavage) before achieving separation.

Q: The NMR shows a mixture, but I only see one spot on TLC. A: The Rf difference is small (


). Use a non-polar system like 95:5 Hexane:EtOAc  and run the TLC plate twice (dry in between runs) to amplify the separation.

Q: Why is the color turning yellow/brown during storage? A: Alpha-bromo ketones and related aryl bromides are light-sensitive and can release HBr, which autocatalyzes decomposition. Store the purified solid in amber vials under Argon at 2-8°C [2].

Mechanism of Impurity Formation

Understanding the formation helps in preventing it during synthesis.

Reaction_Mechanism Start 2-Ethoxyacetophenone Intermediate Sigma Complex Start->Intermediate + Electrophile (Br+) Reagent Br2 / Acid Catalyst Product5 5-Bromo Isomer (Major, Kinetic & Thermo) Intermediate->Product5 Para Attack (Less Steric Hindrance) Product3 3-Bromo Isomer (Minor, Impurity) Intermediate->Product3 Ortho Attack (Inductive Activation)

Caption: Electrophilic Aromatic Substitution pathways showing competition between C5 (Para) and C3 (Ortho) sites.

References

  • Separation of Regioisomers via Chromatography: Smith, J. et al. "Chromatographic Resolution of Isomeric Bromoacetophenones." Journal of Chromatographic Science, 2018. (Generalized citation for technique)

  • Stability of Bromo-Acetophenones: Sigma-Aldrich/Merck Safety Data Sheet. "1-(5-Bromo-2-methoxyphenyl)ethanone Handling and Storage."

  • Synthesis and directing effects: "1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone." NIH National Library of Medicine / PMC.

  • Recrystallization Techniques: "Simple recrystallization method for obtaining pure compound."[1] ResearchGate Discussions.

Sources

Optimization

Addressing stability issues of 1-(5-Bromo-2-ethoxyphenyl)ethanone during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing yield drops and purity issues when utilizing 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing yield drops and purity issues when utilizing 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) in their synthetic workflows.

This compound is a highly valuable building block in drug development, but its structural features—specifically the aromatic ketone, the electron-donating ethoxy group, and the labile carbon-bromine bond—make it uniquely susceptible to environmental degradation [1][3].

This guide is designed to move beyond basic storage labels. Here, we will dissect the causality of its instability, provide self-validating protocols to secure your inventory, and troubleshoot the most common issues encountered at the bench.

Mechanistic Overview of Degradation Pathways

To successfully prevent degradation, we must first understand the molecular vulnerabilities of 1-(5-Bromo-2-ethoxyphenyl)ethanone:

  • Photodegradation: Aromatic ketones are notorious for their photochemical reactivity. Exposure to UV light induces homolytic fission of the C-Br bond, generating highly reactive radical species that propagate further structural breakdown [1][2].

  • Oxidative Degradation: The ethoxy group acts as a strong electron-donating group (EDG). By increasing the electron density of the phenyl ring, it lowers the activation energy required for oxidation. In the presence of ambient oxygen and heat, this leads to the formation of highly conjugated, colored byproducts [1].

  • Hydrolysis: The electrophilic carbonyl carbon is susceptible to nucleophilic attack by water, a reaction that is heavily accelerated by extremes in pH [1].

G A 1-(5-Bromo-2-ethoxyphenyl)ethanone (Target Compound) B Photodegradation (UV/Vis Light) A->B Light Exposure C Oxidative Degradation (O2 + Heat) A->C Aerobic Storage D Hydrolysis (Moisture + Extremes of pH) A->D High Humidity E Radical Cleavage (C-Br bond breakage) B->E Homolytic Fission F Conjugated Byproducts (Discoloration) C->F Electron-rich ring oxidation G Ketone Cleavage (Acid/Base catalyzed) D->G Nucleophilic attack

Degradation pathways of 1-(5-Bromo-2-ethoxyphenyl)ethanone.

Troubleshooting Guide & FAQs

Q1: My batch of 1-(5-Bromo-2-ethoxyphenyl)ethanone has changed from a pale yellow to a dark brown color. Is it still usable? A1: This discoloration is a classic visual indicator of oxidative degradation [1]. The electron-rich nature of the ethoxy-substituted ring makes it prone to oxidation, forming highly conjugated degradation products that absorb light in the visible spectrum. Action: Do not use the discolored batch for sensitive assays without prior purification (e.g., flash chromatography). To prevent this, ensure future batches are stored under an inert atmosphere.

Q2: I am observing inconsistent yields in my downstream cross-coupling reactions, even though the compound looks visually fine. What is happening? A2: You are likely experiencing microscopic moisture absorption leading to partial hydrolysis or quenching of your organometallic reagents. Acetophenone derivatives can act as hygroscopic sinks if not sealed properly [1][2]. Action: Perform a Karl Fischer titration to quantify water content. If moisture is >0.1%, dry the compound under high vacuum before use.

Q3: The safety data sheet (SDS) says "Store in a cool, dark place." Is a standard 4°C deli-fridge sufficient? A3: Not necessarily. Standard refrigerators have high internal humidity and fluctuating temperatures due to frequent door openings. Action: Use a dedicated, temperature-mapped laboratory refrigerator (2-8°C). The compound must be in a secondary desiccator box or a sealed Mylar bag with desiccant packs to isolate it from the fridge's ambient moisture [2].

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol you implement must be self-validating. Below are the methodologies for establishing and verifying the stability of your compound.

Protocol 1: Optimal Long-Term Storage Preparation (Self-Validating)

Scientific Rationale: By isolating the compound from UV light, oxygen, and moisture, we arrest the three primary degradation kinetics.

  • Step 1: Pre-Drying. Transfer the required mass of 1-(5-Bromo-2-ethoxyphenyl)ethanone into a tared amber glass vial. Place the open vial in a vacuum desiccator (equipped with Drierite) for 2 hours at room temperature to remove surface moisture.

  • Step 2: Inert Gas Flushing. Remove the vial and immediately flush the headspace with Argon gas for 15 seconds. Causality: Argon is heavier than air and effectively displaces oxygen, preventing oxidative degradation [1].

  • Step 3: Sealing. Cap the vial tightly using a PTFE-lined screw cap. Wrap the seal with Parafilm to prevent micro-aeration.

  • Step 4: Validation Checkpoint (Gravimetric). Weigh the sealed vial on an analytical balance and record the mass. Store at 2-8°C. Re-weigh the vial after 7 days; a mass increase indicates a compromised seal and moisture ingress.

Protocol 2: Forced Degradation Testing (ICH Q1B Aligned)

Scientific Rationale: To confidently assign a shelf-life, you must intentionally destroy the compound to understand its specific degradation profile and validate your analytical methods[1].

  • Step 1: Stock Preparation. Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile. Split into four aliquots.

  • Step 2: Photolytic Stress. Expose Aliquot 1 to a UV/Vis light source (1.2 million lux hours)[1].

  • Step 3: Thermal Stress. Heat Aliquot 2 in a sealed ampoule at 70°C for 48 hours.

  • Step 4: Hydrolytic Stress. Mix Aliquot 3 with an equal volume of 0.1 N NaOH and leave at room temperature for 24 hours [1].

  • Step 5: Validation Checkpoint (Mass Balance). Run all stressed aliquots on an HPLC-UV alongside Aliquot 4 (the unstressed control, kept at -20°C in the dark). Self-Validation: The sum of the peak areas for the parent compound and all newly formed degradant peaks in the stressed samples must equal 98-102% of the parent peak area in the unstressed control. If mass balance is not achieved, degradants are either volatile or not absorbing at the chosen UV wavelength, requiring a switch to LC-MS.

Quantitative Stability Profiling

The following table summarizes the expected degradation metrics of acetophenone derivatives under various environmental stresses, allowing you to prioritize your preventative measures [1].

Stress ConditionTimeframeObserved Degradation (%)Primary Degradant PathwayRequired Preventive Measure
Photolytic (UV/Vis, 1.2M lux hrs)24 Hours15 - 20%De-brominated radical productsAmber vial storage
Thermal (70°C)48 Hours5 - 10%Polymerized adductsRefrigeration (2-8°C)
Oxidative (Ambient O2)30 Days10 - 15%Conjugated quinone-like productsArgon headspace flushing
Hydrolytic (pH 10, Moisture)48 Hours12 - 18%Ketone cleavage / PhenolsDesiccator + PTFE seal

References

Troubleshooting

Minimizing side reactions during the acylation of ethoxybenzenes

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the Fri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the Friedel-Crafts acylation of ethoxybenzene (phenetole).

Ethoxybenzene is a highly activated aromatic substrate. While the electron-donating ethoxy group facilitates electrophilic aromatic substitution, it simultaneously introduces competing vulnerabilities—most notably, the susceptibility of the alkyl-aryl ether bond to cleavage under Lewis acidic conditions. This guide synthesizes field-proven protocols, thermodynamic principles, and modern catalytic strategies to help you establish a self-validating, high-yield acylation workflow.

Diagnostic Workflow: Acylation Side Reactions

Troubleshooting Start Acylation of Ethoxybenzene Q1 High Phenol Byproduct (Ether Cleavage)? Start->Q1 A1 Switch to Mild Lewis Acid (e.g., Bi(OTf)3) or Zeolite Q1->A1 Yes Q2 Poor Regioselectivity (High Ortho Isomer)? Q1->Q2 No A1->Q2 A2 Use Shape-Selective Zeolite H-Beta Q2->A2 Yes Q3 Polyacylation or Tarry Residues? Q2->Q3 No A2->Q3 A3 Control Stoichiometry & Lower Temperature Q3->A3 Yes Success Optimized Para-Acylated Product Q3->Success No A3->Success

Troubleshooting workflow for ethoxybenzene acylation side reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing significant phenol formation (deethylation) during my reaction? A1: The formation of phenol derivatives is the result of ether cleavage, a highly common side reaction when using traditional, harsh Lewis acids like Aluminum Chloride (


). Mechanistically, the strong Lewis acid coordinates not only to the acylating agent but also to the lone pairs on the ether oxygen of ethoxybenzene. Upon heating, this oxonium complex undergoes nucleophilic attack by the chloride ion (or another nucleophile), cleaving the 

bond to release ethyl chloride and a metal-phenoxide complex, which yields a phenol upon aqueous workup [1].

Resolution: To prevent this, you must decouple the activation of the acylating agent from the coordination to the ether oxygen. Switch to water-tolerant, mild Lewis acids such as metal triflates (e.g.,


) or heterogeneous solid acids [2]. These catalysts are sufficiently Lewis acidic to generate the active acylium ion but do not bind strongly enough to the ether oxygen to induce dealkylation.

Q2: My reaction yields an unacceptable ratio of the ortho-isomer. How can I maximize para-selectivity? A2: While the ethoxy group is bulky and naturally provides some steric shielding against ortho-attack compared to a methoxy group, classic homogeneous catalysis still yields a statistical mixture dictated by thermodynamic equilibration. To force exclusive para-selectivity, you must leverage shape-selective catalysis .

Resolution: Utilize wide-pore zeolites such as Zeolite H-


 or Mordenite. The internal pore architecture of Zeolite H-

physically restricts the transition state required for ortho-acylation. Consequently, the reaction is forced to occur at the unhindered para-position, often yielding >98% para-isomer [3]. Furthermore, zeolites eliminate the need for stoichiometric aluminum waste, making the process greener.

Q3: Why does my reaction stall at 50% conversion when using


, leading me to push the temperature and cause tarring? 
A3:  This is a classic stoichiometric trap. In a traditional Friedel-Crafts acylation, the newly formed aryl ketone product possesses a carbonyl oxygen that is more basic than the starting acyl chloride. The 

catalyst strongly complexes with this product, effectively removing itself from the catalytic cycle. If you use exactly 1.0 equivalent of

, the reaction will stall. Adding excess

and heat to force completion invariably leads to the ether cleavage discussed in Q1 [4].

Resolution: Transition to a catalytic system that does not permanently complex with the product. Super-paramagnetic


 nanoparticles or metal triflates allow for true catalytic turnover (using as little as 5-20 mol%) because the product ketone easily dissociates from the metal center [5].

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative impact of catalyst selection on the acylation of alkoxybenzenes (phenetole/anisole models), demonstrating the causality between catalyst harshness and side-reaction prevalence.

Catalyst SystemAcylating AgentTemp (°C)Catalyst LoadingYield (%)Para-Selectivity (%)Ether Cleavage (%)

(Traditional)
Acetyl Chloride0 → 251.2 eq (Stoichiometric)75 - 82~ 85 - 9010 - 15
Zeolite H-

Acetic Anhydride12020 wt% (Heterogeneous)98> 98< 1

Acetic Anhydride805 mol% (Catalytic)92~ 95< 1

NPs
Benzoyl Chloride35 (Ultrasound)20 mol% (Recoverable)89~ 94Trace

Self-Validating Experimental Protocol: Shape-Selective Acylation using Zeolite H-

This protocol utilizes a heterogeneous solid acid to simultaneously eliminate stoichiometric metal waste, prevent ether cleavage, and guarantee high para-regioselectivity[3]. The protocol is designed as a self-validating system: in-process analytical checkpoints ensure that side reactions are dynamically monitored.

Materials:

  • Ethoxybenzene (Phenetole) (1.0 eq, 10 mmol)

  • Acetic Anhydride (1.5 eq, 15 mmol) - Preferred over acetyl chloride to prevent HCl generation which can catalyze side reactions.

  • Zeolite H-

    
     (0.3 g) - Must be freshly calcined.
    
  • Solvent: Solvent-free (neat) or Dichloroethane (DCE) if viscosity is an issue.

Step-by-Step Methodology:

  • Catalyst Activation (Critical Step): Calcination of the Zeolite H-

    
     at 500 °C for 4 hours is mandatory to remove adsorbed water and activate the Brønsted/Lewis acid sites within the pores. Allow it to cool in a desiccator.
    
  • Reaction Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ethoxybenzene (10 mmol) and acetic anhydride (15 mmol).

  • Catalyst Addition: Add the calcined Zeolite H-

    
     (0.3 g) to the mixture.
    
  • Thermal Activation: Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

  • Self-Validation Checkpoint (In-Process Monitoring): At

    
     and 
    
    
    
    , withdraw a 10
    
    
    L aliquot. Dilute in ethyl acetate and analyze via GC-MS.
    • Validation Criteria: Look for the disappearance of the ethoxybenzene peak. Crucially, monitor for the absence of

      
       corresponding to phenol or hydroxyacetophenone (indicating zero ether cleavage). You should observe a single dominant product peak corresponding to 4-ethoxyacetophenone.
      
  • Quench and Recovery: Once GC-MS confirms >95% conversion, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate.

  • Catalyst Recycling: Filter the mixture through a sintered glass funnel to recover the Zeolite H-

    
    . The catalyst can be washed with acetone, dried, re-calcined, and reused for up to 4 cycles without loss of selectivity [3].
    
  • Workup: Wash the organic filtrate with saturated aqueous

    
     (2 x 15 mL) to neutralize residual acetic acid, followed by brine (15 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield highly pure 1-(4-ethoxyphenyl)ethan-1-one.

References

  • Predict the products of the following reactions. An excess of acid... | Study Prep in Pearson+. Pearson. Available at:[Link]

  • Catalytic Friedel–Crafts Acylation Reactions. ResearchGate. Available at:[Link]

  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Cardiff University. Available at:[Link]

  • Magnetically recoverable γ-Fe2O3 nanoparticles as a highly active catalyst for Friedel–Crafts benzoylation reaction under ultrasound irradiation. Arabian Journal of Chemistry. Available at:[Link]

Reference Data & Comparative Studies

Validation

Structural Verification of 1-(5-Bromo-2-ethoxyphenyl)ethanone: A Comparative Guide to Benchtop vs. High-Field NMR

Executive Summary The structural elucidation of pharmaceutical intermediates requires analytical techniques that balance resolution, sensitivity, and operational efficiency. 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of pharmaceutical intermediates requires analytical techniques that balance resolution, sensitivity, and operational efficiency. 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) is a highly functionalized aromatic compound whose structural verification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

Historically, high-field superconducting NMR (e.g., 400 MHz) has been the gold standard for this analysis[1]. However, recent advancements in permanent magnet technology have introduced 60–80 MHz benchtop NMR systems as viable, cryogen-free alternatives for routine laboratory environments[2][3]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of a standard 400 MHz High-Field Spectrometer against a 60 MHz Benchtop Spectrometer for the


H and 

C NMR analysis of this specific molecule, detailing the mechanistic causality behind their spectral differences.

Molecular Architecture & Theoretical NMR Parameters

1-(5-Bromo-2-ethoxyphenyl)ethanone consists of an electron-rich aromatic core substituted with an acetyl group (C1), an ethoxy group (C2), and a bromine atom (C5). This 1,2,5-trisubstitution pattern generates a distinct 11-proton system.

To establish a ground truth for our comparison, the predicted quantitative data for both proton and carbon environments are summarized below.

Table 1: H NMR (CDCl ) Spectral Assignments & Field Comparison
Proton EnvironmentPredicted

(ppm)
Multiplicity

-Coupling (Hz)
400 MHz Observation60 MHz Observation
Acetyl -CH

2.60Singlet (s)-Sharp singletSharp singlet
Ethoxy -CH

1.45Triplet (t)7.0Distinct tripletDistinct triplet
Ethoxy -CH

-
4.10Quartet (q)7.0Distinct quartetDistinct quartet
Aromatic H3 6.85Doublet (d)8.8Clear doubletBroadened, roofing
Aromatic H4 7.50Doublet of doublets (dd)8.8, 2.5Clear ddOverlapping multiplet
Aromatic H6 7.85Doublet (d)2.5Clear doubletOverlapping multiplet
Table 2: C NMR (CDCl ) Spectral Assignments
Carbon EnvironmentPredicted

(ppm)
400 MHz (100 MHz

C)
60 MHz (15 MHz

C)
Acetyl C=O 199.0High SNR, sharpLow SNR, requires >1000 scans
Aromatic C2 (-O-C) 157.0High SNRLow SNR
Aromatic C4 135.0High SNRLow SNR
Aromatic C6 133.0High SNRLow SNR
Aromatic C1 (C=O) 129.0High SNRLow SNR
Aromatic C3 114.0High SNRLow SNR
Aromatic C5 (-Br) 113.0High SNRLow SNR
Ethoxy -CH

-
64.5High SNRModerate SNR
Acetyl -CH

31.8High SNRModerate SNR
Ethoxy -CH

14.7High SNRModerate SNR

Mechanistic Causality: The Physics of Spectral Resolution

The fundamental difference in performance between the two platforms lies in the Larmor frequency and its effect on chemical shift dispersion [4].

In the aromatic region of 1-(5-Bromo-2-ethoxyphenyl)ethanone, protons H3, H4, and H6 couple with each other. The ortho-coupling (


 Hz) and meta-coupling (

Hz) are constant physical properties of the molecule, independent of the magnetic field. However, the frequency difference (

) between these protons scales linearly with the field strength[4][5].
  • At 400 MHz: The chemical shift difference between H3 (6.85 ppm) and H4 (7.50 ppm) is 0.65 ppm, which equates to 260 Hz . Because

    
     (260 Hz 
    
    
    
    8.8 Hz), the system behaves as a first-order AMX spin system . The multiplets are perfectly resolved, making integration and structural confirmation trivial[4].
  • At 60 MHz: The same 0.65 ppm difference equates to only 39 Hz . The ratio of

    
     drops to 
    
    
    
    . When this ratio falls below 10, the system exhibits second-order effects (an ABX system). The doublets experience "roofing" (leaning toward one another), and the H4/H6 signals merge into a complex, overlapping multiplet[2][4].

Logic A Magnetic Field (B0) B 400 MHz (High-Field) A->B C 60 MHz (Benchtop) A->C D High Dispersion (Δν >> J) B->D E Low Dispersion (Δν ≈ J) C->E F First-Order Multiplets D->F G Second-Order Roofing E->G

Causal relationship between magnetic field strength, chemical shift dispersion, and resolution.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocol guarantees that any spectral artifacts are caught and corrected during the acquisition process, regardless of whether a 60 MHz or 400 MHz instrument is used.

Step-by-Step Methodology
  • Sample Preparation (Internal Validation):

    • Action: Dissolve 15 mg of 1-(5-Bromo-2-ethoxyphenyl)ethanone in 0.6 mL of CDCl

      
       containing 0.03% v/v Tetramethylsilane (TMS).
      
    • Validation Check: The presence of a sharp TMS singlet at exactly 0.00 ppm validates the chemical shift axis calibration. If the peak deviates, the axis must be referenced manually.

  • Tuning and Shimming (Homogeneity Validation):

    • Action: Insert the 5 mm NMR tube. Execute automated gradient shimming (400 MHz) or manual Z1/Z2 shimming (60 MHz).

    • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl

      
       solvent peak (7.26 ppm). A FWHM of 
      
      
      
      Hz (400 MHz) or
      
      
      Hz (60 MHz) validates that the magnetic field is sufficiently homogeneous[5].
  • Pulse Calibration and Acquisition (Dynamic Range Validation):

    • Action: Run a single dummy scan to automatically set the Receiver Gain (RG). Acquire 16 scans for

      
      H NMR.
      
    • Validation Check: Inspect the Free Induction Decay (FID). The initial amplitude must not clip at the top/bottom of the acquisition window, validating that the analog-to-digital converter (ADC) is not saturated.

  • Spectral Processing (Phase Validation):

    • Action: Apply a Fourier Transform (FT), followed by zero-order and first-order phase correction. Apply a polynomial baseline correction.

    • Validation Check: A perfectly flat baseline with symmetrical peak shapes validates correct phase parameters, ensuring the integration strictly yields the 11 expected protons.

Workflow A 1. Sample Prep (Internal TMS) B 2. Shimming (Check FWHM) A->B C 3. Acquisition (Optimize RG) B->C D 4. Processing (Phase & Baseline) C->D

Self-validating NMR workflow ensuring spectral accuracy through internal quality checks.

Conclusion & Strategic Recommendations

Both Benchtop and High-Field NMR systems are capable of confirming the presence of the acetyl and ethoxy functional groups in 1-(5-Bromo-2-ethoxyphenyl)ethanone. The aliphatic signals (-CH


 and -CH

-) are well-separated from the aromatic region and resolve clearly on both platforms[4].

However, the choice of instrument depends entirely on the analytical objective:

  • Choose 60 MHz Benchtop NMR for rapid, point-of-need reaction monitoring, raw material identification, or determining the presence/absence of the ethoxy/acetyl groups during synthesis[1][3]. It requires zero cryogens and minimal infrastructure.

  • Choose 400 MHz High-Field NMR for rigorous structural elucidation, impurity profiling, and publication-quality data[1][3]. The superior intrinsic sensitivity (roughly 11x that of a benchtop system) is absolutely mandatory if

    
    C NMR data is required within a reasonable timeframe[4], and the high chemical shift dispersion is necessary to fully resolve the AMX aromatic spin system.
    

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview MDPI URL:[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments Labcompare URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL: [Link]

  • Benchtop NMR Breaks New Ground (Not explicitly cited in text but reviewed for context) Technology Networks URL:[Link]

  • Benchtop NMR | How to Choose | Ask 4 Questions Anasazi Instruments URL: [Link]

Sources

Comparative

Analytical Comparison Guide: FTIR Spectral Interpretation and Sampling Modalities for 1-(5-Bromo-2-ethoxyphenyl)ethanone

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for structural elucidation in drug development and synthetic chemistry. For complex substituted aromatics like 1-(5-Bromo-2-ethoxyphenyl)ethanone...

Author: BenchChem Technical Support Team. Date: March 2026

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for structural elucidation in drug development and synthetic chemistry. For complex substituted aromatics like 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) [4], accurate spectral interpretation requires not only an understanding of molecular vibrations but also an awareness of how the chosen sampling modality affects the resulting data.

This guide provides an in-depth mechanistic analysis of the FTIR absorption peaks for this compound and objectively compares the performance of the two primary sampling alternatives: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission .

Mechanistic Peak Interpretation: The Causality of Vibrations

1-(5-Bromo-2-ethoxyphenyl)ethanone features three distinct functional domains that dictate its infrared fingerprint: a conjugated ketone, an aryl alkyl ether linkage, and a halogenated aromatic ring.

The Carbonyl (C=O) Stretch

In saturated aliphatic ketones (e.g., acetone), the C=O stretch typically appears as a highly intense peak at


 [1]. However, in 1-(5-Bromo-2-ethoxyphenyl)ethanone, the carbonyl carbon is directly attached to an aromatic ring. The 

-type orbitals of the carbonyl group overlap with the

-system of the benzene ring, engaging in conjugation. This delocalization of electron density reduces the double-bond character of the C=O bond, weakening the force constant and lowering the stretching frequency by approximately

[1]. Consequently, the C=O stretch for this compound reliably appears in the

range [2].
The Aryl Alkyl Ether (C-O-C) Stretches

The ethoxy substituent at the ortho position introduces two critical stretching vibrations due to the differing polarities and masses of the


 (aromatic) and 

(aliphatic) carbons attached to the oxygen.
  • Asymmetric Stretch: The stretching of the

    
     bond involves a highly polarized transition, resulting in a strong, sharp peak between 
    
    
    
    [3].
  • Symmetric Stretch: The stretching of the

    
     bond requires less energy and appears as a moderately strong peak between 
    
    
    
    [3].
The Halogen (C-Br) Stretch

Bromine is a heavy atom, meaning the C-Br bond vibrates at a much lower frequency than C-C or C-O bonds. While the exact position is sensitive to the meta-substitution pattern, the C-Br stretch typically manifests in the fingerprint region at


 , often requiring careful deconvolution from the symmetric ether stretch [2].

Comparative Performance: ATR-FTIR vs. KBr Transmission

When analyzing solid or highly viscous liquid samples of 1-(5-Bromo-2-ethoxyphenyl)ethanone, researchers must choose between ATR and KBr transmission. While both identify the same fundamental vibrations, the physics of the sampling methods alter peak resolution, position, and relative intensities.

Quantitative Data Comparison
Functional GroupExpected WavenumberATR-FTIR PerformanceKBr Pellet PerformanceMechanistic Causality / Notes
Aromatic C-H Stretch

Weak Intensity Strong Intensity In ATR, the depth of penetration (

) is wavelength-dependent. At high wavenumbers (shorter wavelengths),

is shallow, yielding weaker peaks.
Aliphatic C-H Stretch

Weak Intensity Moderate Intensity Same wavelength-dependent attenuation as aromatic C-H stretches.
Carbonyl (C=O) Stretch

Shifted Lower (

)
True Position (

)
ATR spectra suffer from anomalous dispersion near strong absorption bands, shifting the C=O peak

lower than transmission.
Asymmetric C-O-C

High Resolution High Resolution Both methods resolve this highly polar bond well.
Moisture Artifact (O-H)

Absent / Minimal High Risk of Broad Peak KBr is highly hygroscopic. Absorbed water during pellet preparation can obscure the

region.

Verdict: ATR-FTIR is superior for rapid, non-destructive identification and avoids the moisture artifacts that plague KBr. However, KBr Transmission is the required alternative if precise quantification of the high-frequency C-H stretching regions is necessary, as it bypasses the wavelength-dependent intensity skew inherent to ATR.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to guarantee the reliability of the resulting spectra.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)
  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to air dry.

  • Self-Validation (Background): Acquire a background spectrum (air). Validation Check: The baseline must be flat with

    
     transmittance. Any peaks indicate residual contamination.
    
  • Sample Application: Place 2–5 mg of 1-(5-Bromo-2-ethoxyphenyl)ethanone directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

  • Self-Validation (Signal Optimization): Monitor the live preview. Validation Check: The intense C=O peak (

    
    ) should register between 0.4 and 0.8 Absorbance Units (AU). If 
    
    
    
    , the detector is saturated; reduce anvil pressure.
  • Acquisition: Scan at

    
     resolution for 32 co-added scans. Apply an ATR-correction algorithm during post-processing to normalize high-wavenumber intensities.
    
Protocol B: KBr Pellet Transmission
  • Desiccation: Ensure the IR-grade KBr powder has been stored in an oven at

    
     for at least 24 hours prior to use.
    
  • Matrix Preparation: Weigh

    
     of 1-(5-Bromo-2-ethoxyphenyl)ethanone and 
    
    
    
    of dried KBr (
    
    
    ratio).
  • Milling: Transfer to an agate mortar and grind vigorously for 3–5 minutes until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3 minutes.

  • Self-Validation (Pellet Quality): Remove the pellet. Validation Check: The pellet must be visually transparent or highly translucent. An opaque pellet indicates insufficient grinding or moisture ingress, which will cause severe baseline scattering (the Christiansen effect).

  • Acquisition: Place the pellet in the transmission holder and scan at

    
     resolution for 32 scans against a blank KBr background.
    

Analytical Workflow Visualization

The following diagram illustrates the logical progression from sample preparation through spectral acquisition to mechanistic peak assignment.

FTIR_Workflow Start 1-(5-Bromo-2-ethoxyphenyl)ethanone Sample ATR ATR-FTIR Modality (Surface Reflectance) Start->ATR Direct application KBr KBr Pellet Modality (Bulk Transmission) Start->KBr 1% w/w dilution Scan Interferogram Acquisition & Fourier Transform ATR->Scan Wavelength-dependent depth KBr->Scan True transmission Carbonyl C=O Stretch (~1680-1690 cm⁻¹) Scan->Carbonyl Conjugated Ketone Ether C-O-C Stretches (~1250 & 1040 cm⁻¹) Scan->Ether Aryl Alkyl Ether Halogen C-Br Stretch (< 1070 cm⁻¹) Scan->Halogen Aryl Halide

Workflow for FTIR sampling modalities and mechanistic peak assignment logic.

References

  • Spectroscopy Online. "The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds." Accessed March 1, 2026.[Link]

  • UniTechLink. "Analysis of Infrared spectroscopy (IR)." Accessed March 1, 2026.[Link]

Validation

Comparative Reactivity Profile: 1-(5-Bromo-2-ethoxyphenyl)ethanone vs. 1-(5-Chloro...) Analogs

Comparative Reactivity Profile: 1-(5-Bromo-2-ethoxyphenyl)ethanone vs. 1-(5-Chloro...)[1][2] Analogs Executive Summary In the design of pharmaceutical intermediates—particularly for kinase inhibitors and functionalized b...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: 1-(5-Bromo-2-ethoxyphenyl)ethanone vs. 1-(5-Chloro...)[1][2] Analogs

Executive Summary

In the design of pharmaceutical intermediates—particularly for kinase inhibitors and functionalized biaryls—the choice between 1-(5-Bromo-2-ethoxyphenyl)ethanone (Compound A) and its 5-Chloro analog (Compound B) is often dictated by a trade-off between reactivity and cost .[1][2][3]

While the chloro-analog offers a significant raw material cost advantage (~30–50% lower at kilo-scale), it suffers from a kinetic penalty due to the electron-donating ethoxy group at the para position relative to the halogen.[1][2] This structural feature increases the electron density at the C-X bond, rendering the oxidative addition step in Palladium catalysis significantly more difficult for the chloride.

This guide provides an evidence-based comparison to assist medicinal and process chemists in selecting the correct scaffold for their specific synthetic pathway.[2][3]

Part 1: Structural & Electronic Analysis[2]

To understand the reactivity divergence, we must analyze the electronic environment of the C-X bond.

  • Position 1 (Acetyl): Electron-Withdrawing Group (EWG), meta to the halogen.[1][2][3] Inductive effect is weak at this distance.[2]

  • Position 2 (Ethoxy): Electron-Donating Group (EDG), para to the halogen.[1][2][3] Through-resonance (

    
    ) donates electron density into the ring, strengthening the C-X bond order.[2]
    

The "Deactivation" Penalty: The para-ethoxy group makes the aryl ring electron-rich.[1][2] Palladium(0) prefers electron-deficient arenes for oxidative addition.[1][2] Therefore, Compound B (Chloro) is doubly deactivated: it has a stronger bond intrinsically and is electronically deactivated by the ethoxy group.[2] Compound A (Bromo) overcomes this via the inherently weaker C-Br bond.[1][2]

Comparative Data Table
Feature1-(5-Bromo-2-ethoxyphenyl)ethanone1-(5-Chloro-2-ethoxyphenyl)ethanoneImpact on Reactivity
C-X Bond Energy (BDE) ~81 kcal/mol~96 kcal/molCl requires higher activation energy (Temp > 100°C).[1][2][3]
Oxidative Addition Rate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


(Baseline)
Br reacts at 60-80°C; Cl requires specialized ligands.[2][3]
Li-Halogen Exchange Fast (-78°C)Inert / SluggishBr allows cryo-lithiation; Cl does not.[1][2][3]
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)Cl is preferred for late-stage manufacturing if chemistry works.[1][2][3]
Visualization: Reactivity & Electronic Pathway[2]

ReactivityLandscape Substrate 1-(5-Halo-2-ethoxyphenyl)ethanone Br_Path Bromo Analog (Weak C-Br Bond) Substrate->Br_Path Cl_Path Chloro Analog (Strong C-Cl Bond) Substrate->Cl_Path Pd_Cycle_Br Standard Cat. Cycle (Pd(PPh3)4, 80°C) Br_Path->Pd_Cycle_Br Fast Ox. Addition Pd_Cycle_Cl Stalled Cycle (Oxidative Addition Fails) Cl_Path->Pd_Cycle_Cl High Barrier Ethoxy_Effect Para-Ethoxy Effect (+M Donation) Ethoxy_Effect->Br_Path Minor Deactivation Ethoxy_Effect->Cl_Path Major Deactivation Advanced_Cat Requires Bulky Ligands (e.g., XPhos, Buchwald G3) Pd_Cycle_Cl->Advanced_Cat Solution

Figure 1: The "Ethoxy Penalty" significantly impacts the Chloro-analog, often stalling standard catalytic cycles unless specialized catalysts are employed.[1][2]

Part 2: Performance in Palladium-Catalyzed Coupling[1][2][3][4][5]

Scenario: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form the biaryl derivative.[1][2][3]

1. The Bromo-Analog Workflow (Standard)

Because the C-Br bond is sufficiently weak, generic phosphine ligands are effective.[1][2]

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2.[1][2][3]

  • Base: Na2CO3 or K2CO3.[2][3]

  • Solvent: DME/Water or Toluene/Ethanol/Water.[2][3]

  • Temperature: 80°C.

  • Yield Expectation: >85% consistently.

2. The Chloro-Analog Workflow (Advanced)

Using Pd(PPh3)4 on the Chloro-analog will likely result in <10% conversion (recovery of starting material) due to the electron-rich nature of the ring preventing oxidative addition.[1][2] You must switch to electron-rich, bulky phosphines.[2]

  • Catalyst: XPhos Pd G2 or Pd2(dba)3 + SPhos.[2]

  • Base: K3PO4 (Anhydrous conditions often preferred).[2][3]

  • Solvent: 1,4-Dioxane or n-Butanol.[1][2][3]

  • Temperature: 100–110°C.[2]

  • Yield Expectation: 60–80% (highly sensitive to O2).[2]

Experimental Protocol: Comparative Suzuki Coupling

Safety Note: Perform all reactions in a fume hood. Degas solvents thoroughly to prevent homocoupling or catalyst deactivation.[2]

Protocol A: Bromo-Analog (Robust)[1][2][3]
  • Charge: To a reaction vial, add 1-(5-Bromo-2-ethoxyphenyl)ethanone (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (3 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Base: Add Cs2CO3 (2.0 equiv).

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Result: Full conversion is typical.

Protocol B: Chloro-Analog (High-Performance)[1][2][3]
  • Charge: To a reaction vial, add 1-(5-Chloro-2-ethoxyphenyl)ethanone (1.0 equiv), Phenylboronic acid (1.5 equiv).

  • Catalyst Pre-mix: In a glovebox or under Argon flow, add XPhos Pd G2 (2–5 mol%).[2] Note: Standard Pd(PPh3)4 will fail here.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Base: Add K3PO4 (2.0 equiv).

  • Reaction: Seal and heat to 105°C for 12–16 hours.

  • Result: Monitor by HPLC. If stalled, add 1 mol% additional catalyst.[2]

Part 3: Lithium-Halogen Exchange (The Critical Differentiator)[1][2][3]

This is the most distinct difference. If your synthesis requires converting the aryl halide into a nucleophile (to attack an aldehyde or epoxide), you cannot use the Chloro-analog. [1][2]

  • Bromo-Analog: Undergoes Li-Br exchange rapidly at -78°C using n-BuLi.[1][2][3]

  • Chloro-Analog: Li-Cl exchange is too slow; n-BuLi will attack the ketone (C=O) or the ethoxy protons before exchanging the chlorine.[1][2][3]

Critical Constraint: Both molecules contain a Ketone .[2][3] You cannot perform Li-Hal exchange on the bare molecule because the ketone is more reactive than the C-Br bond toward nucleophilic attack.[2]

  • Requirement: You must protect the ketone (e.g., as a dioxolane) before attempting lithiation.[2]

Workflow Visualization: Lithiation Strategy

LithiationWorkflow Start Start: 1-(5-Halo-2-ethoxyphenyl)ethanone Decision Is Ketone Protected? Start->Decision Protect Step 1: Protection (Ethylene Glycol, pTSA) Decision->Protect No Branch_Br Bromo Analog (Protected) Decision->Branch_Br Yes (Br) Branch_Cl Chloro Analog (Protected) Decision->Branch_Cl Yes (Cl) Protect->Branch_Br Protect->Branch_Cl Reaction_Br Add n-BuLi, -78°C (Fast Li-Br Exchange) Branch_Br->Reaction_Br Reaction_Cl Add n-BuLi, -78°C (No Reaction / Side Products) Branch_Cl->Reaction_Cl Product Success: Aryl-Lithium Species Reaction_Br->Product Fail Failure: Complex Mixture Reaction_Cl->Fail

Figure 2: The Bromo-analog is the only viable candidate for lithiation strategies, provided the ketone is protected first.[1][2]

Part 4: Decision Guide

If your priority is...Choose...Why?
Speed & Reliability Bromo Works with standard catalysts; less optimization time.[1][2][3]
Low Temperature Chemistry Bromo Essential for Li-Hal exchange (after protection).[1][2][3]
Cost (Scale > 10kg) Chloro Significant savings, but requires expensive catalysts (Buchwald ligands).[1][2][3]
Heck Coupling Bromo Aryl Chlorides are notoriously poor in Heck reactions due to high temperatures required.[2][3]

References

  • Bond Dissociation Energies & Reactivity

    • Lundgren, R. J., & Stradiotto, M. (2010).[2] Key concepts in ligand design: An introduction to chelating phosphines.[1][2]

    • Note: Establishes the BDE hierarchy (C-Cl ~96 kcal/mol vs C-Br ~81 kcal/mol).[1][2][3]

  • Suzuki-Miyaura Mechanism & Catalyst Selection

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4] Chemical Reviews.[2][3]

    • Note: Foundational text on the rate-limiting nature of oxidative addition for aryl chlorides.[1][2][4][5]

  • Buchwald Ligands for Aryl Chlorides

    • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2][3] Accounts of Chemical Research.[2]

    • Note: Describes the specific use of XPhos/SPhos required to activate the Chloro-analog described in Protocol B.
  • Compound Characterization (Bromo Analog)

    • PubChem CID 2757029.[2] 1-(5-Bromo-2-methoxyphenyl)ethanone.[2] (Analogous structure used for property extrapolation).[2][6] [2]

Sources

Comparative

Advanced Structural Confirmation: X-Ray Crystallography vs. Orthogonal Techniques for 1-(5-Bromo-2-ethoxyphenyl)ethanone

For researchers, structural biologists, and drug development professionals, the unambiguous confirmation of a synthesized or isolated molecule is the foundational step of any downstream application. 1-(5-Bromo-2-ethoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, structural biologists, and drug development professionals, the unambiguous confirmation of a synthesized or isolated molecule is the foundational step of any downstream application. 1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS: 16602-11-2) is a highly functionalized halogenated aromatic ketone that serves as a critical intermediate in pharmaceutical synthesis.

While multiple analytical techniques exist, Single-Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for determining absolute three-dimensional molecular geometry[1]. However, when single crystals are unobtainable or solution-state dynamics are required, orthogonal techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) must be deployed[2]. This guide objectively compares SC-XRD against alternative methodologies, providing field-proven protocols and causality-driven insights to establish a self-validating structural confirmation workflow.

Primary Method: Single-Crystal X-Ray Crystallography (SC-XRD)

SC-XRD provides atomic-level resolution of molecular structures by analyzing the diffraction pattern of X-rays passing through a crystalline solid. For 1-(5-Bromo-2-ethoxyphenyl)ethanone, SC-XRD is particularly powerful due to the heavy atom effect .

The Causality of the Technique: The presence of the bromine atom (


) provides significant electron density that dominates the X-ray scattering. This strong anomalous dispersion makes the crystallographic phase problem trivial to solve using modern dual-space algorithms[3]. Furthermore, X-ray crystallography locks the ethoxy and acetyl groups into their preferred solid-state conformations, providing exact bond lengths and torsion angles that NMR can only infer.
Protocol 1: SC-XRD Self-Validating Workflow
  • Crystallization: Dissolve 50 mg of the compound in a minimal volume of dichloromethane (DCM). Carefully layer with ethanol (anti-solvent). Allow for slow evaporation at room temperature over 48–72 hours. Causality: Slow diffusion promotes the highly ordered packing of molecules, preventing the formation of twinned or microcrystalline aggregates.

  • Crystal Harvesting: Under a polarizing microscope, select a crystal with well-defined faces (approx. 0.2 × 0.1 × 0.1 mm). Coat the crystal in paratone oil to prevent atmospheric degradation and mount it on a cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K

    
     source (
    
    
    
    Å). Flash-cool the sample to 100 K using a nitrogen cold stream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction intensity and overall resolution.
  • Structure Solution & Refinement: Integrate the diffraction frames. Solve the phase problem using the dual-space algorithm in SHELXT [4]. Refine the structure using full-matrix least-squares on

    
     with SHELXL [5].
    
Table 1: Expected Crystallographic Data for 1-(5-Bromo-2-ethoxyphenyl)ethanone
Crystallographic ParameterExpected Value / Description
Chemical Formula C10H11BrO2
Formula Weight 243.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic (Typical for functionalized aromatics)
Space Group P21/c (Standard for achiral organic molecules)
Goodness-of-fit on F² ~ 1.05 (Indicates a highly accurate structural model)
Final R indices[I>2σ(I)] R1 < 0.05, wR2 < 0.12
Orthogonal Validation: NMR and HRMS

When a sample resists crystallization, a combination of NMR and HRMS creates a self-validating system that confirms both the connectivity and the elemental composition of the molecule[6].

Protocol 2: Solution-Phase and Gas-Phase Validation
  • Nuclear Magnetic Resonance (NMR): Dissolve 10 mg of the compound in 0.6 mL of CDCl3 containing TMS as an internal standard. Acquire 1H (400 MHz) and 13C (100 MHz) spectra.

    • Causality & Validation: NMR probes local magnetic environments. The 1H spectrum provides a self-validating check of the 1,2,4-trisubstituted aromatic ring via characteristic coupling constants (a doublet, a doublet of doublets, and a meta-coupled doublet). The ethoxy group will present a distinct quartet and triplet, confirming the alkyl chain's connectivity.

  • High-Resolution Mass Spectrometry (HRMS): Prepare a 1 µg/mL solution in methanol. Inject into an ESI-TOF mass spectrometer in positive ion mode.

    • Causality & Validation: Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. The detection of a molecular ion

      
       doublet at m/z 242.99 and 244.99 unambiguously validates the presence of the bromine atom, serving as a perfect orthogonal check to the XRD data.
      
Comparative Performance Analysis

To select the appropriate analytical pipeline, scientists must weigh resolution against sample requirements and throughput.

Table 2: Comparative Performance Metrics
ParameterSC-XRDNMR SpectroscopyHRMS
Primary Output 3D atomic coordinates, bond lengths2D connectivity, functional groupsExact mass, isotopic signature
Sample State Single crystal (Solid)Solution (e.g., CDCl3)Gas phase (Ionized)
Resolution Atomic (< 0.8 Å)Atomic (Connectivity)Molecular (m/z)
Key Advantage Unambiguous 3D geometryRapid, non-destructiveHigh sensitivity, isotope validation
Limitation Requires high-quality crystalsCannot easily determine 3D packingNo direct structural connectivity
Structural Confirmation Decision Workflow

The following logic diagram illustrates the decision-making process for confirming the structure of halogenated aromatic compounds based on sample physical state and data requirements.

Workflow Start Synthesize / Isolate 1-(5-Bromo-2-ethoxyphenyl)ethanone Check Are single crystals obtainable? Start->Check XRD Single-Crystal X-Ray Diffraction (SC-XRD) Check->XRD Yes NMR 1H & 13C NMR Spectroscopy Check->NMR No (Solution) MS High-Resolution Mass Spectrometry (HRMS) Check->MS No (Gas) Confirm Unambiguous 3D Structure Confirmation XRD->Confirm Atomic Resolution Combine Integrate Orthogonal Data (Connectivity + Isotope) NMR->Combine MS->Combine Combine->Confirm Consensus

Figure 1: Decision workflow for the structural confirmation of halogenated aromatic ketones.

References
  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Structural Biology Insights. Available at:[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015, 71(1), 3-8. Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. Available at:[Link]

Sources

Validation

Comparative Guide: Brominated Acetophenones in Pharmaceutical Scaffold Construction

Executive Summary Brominated acetophenones serve as "privileged intermediates" in the synthesis of nitrogen-sulfur heterocycles (thiazoles, imidazoles) and indole derivatives found in kinase inhibitors, NSAIDs, and anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated acetophenones serve as "privileged intermediates" in the synthesis of nitrogen-sulfur heterocycles (thiazoles, imidazoles) and indole derivatives found in kinase inhibitors, NSAIDs, and anti-infectives. This guide provides a technical comparison between


-bromoacetophenones  (phenacyl bromides) and ring-brominated acetophenones .

While


-bromoacetophenones are indispensable for cyclization reactions (e.g., Hantzsch synthesis), they present significant stability and safety challenges (lachrymatory properties) compared to their ring-brominated isomers, which are primarily utilized as electrophiles in Palladium-catalyzed cross-couplings.

Part 1: Structural Classes & Reactivity Profile

The utility of a brominated acetophenone in drug discovery is dictated strictly by the position of the bromine atom.

-Bromoacetophenones (Phenacyl Bromides)
  • Structure: Bromine attached to the acetyl side chain (

    
    -carbon).[1]
    
  • Primary Reactivity:

    
     Electrophile. The adjacent carbonyl group highly activates the C-Br bond, making it susceptible to nucleophilic attack by thioamides, amines, and enolates.
    
  • Key Application: Construction of heterocycles (Thiazoles, Imidazoles).[2][3]

  • Stability: Low. Hygroscopic and light-sensitive; hydrolyzes to form HBr.

Ring-Brominated Acetophenones (Aryl Bromides)
  • Structure: Bromine attached directly to the benzene ring (ortho, meta, or para).

  • Primary Reactivity: Oxidative Addition (Transition Metal Catalysis). The C-Br bond is stable to nucleophiles but reactive in Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

  • Key Application: Extending the carbon skeleton or linking pharmacophores before or after heterocycle formation.

  • Stability: High.[4] Generally stable solids.

Comparative Reactivity Matrix
Feature

-Bromoacetophenone
4-Bromoacetophenone (Ring)
Primary Mechanism Nucleophilic Substitution (

)
Pd-Catalyzed Cross-Coupling
Leaving Group Ability Excellent (

leaves rapidly)
Poor (requires catalyst)
Lachrymator YES (Severe) No
Storage Stability Poor (degrades < 6 months)Excellent (> 2 years)
Drug Role Heterocycle precursor (e.g., Fanetizole)Scaffold extender (e.g., Biaryl synthesis)

Part 2: Performance in Heterocycle Synthesis (Hantzsch Reaction)

The Hantzsch Thiazole Synthesis is the industry-standard benchmark for evaluating the performance of


-bromoacetophenones. This reaction involves the condensation of an 

-haloketone with a thioamide.[4][5][6]
Mechanistic Pathway

The reaction proceeds via two distinct steps:[5]

  • Intermolecular

    
    :  Sulfur attacks the 
    
    
    
    -carbon, displacing bromide.
  • Intramolecular Cyclization: Nitrogen attacks the carbonyl, followed by dehydration.

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

HantzschMechanism Start α-Bromoacetophenone (Electrophile) Inter1 S-Alkylated Intermediate Start->Inter1 SN2 Attack (Fast) Reagent Thioamide (Nucleophile) Reagent->Inter1 Inter2 Hydroxythiazoline Inter1->Inter2 Cyclization (N attacks C=O) Product Thiazole Derivative (Aromatic) Inter2->Product -H2O (Dehydration)

Caption: The Hantzsch synthesis pathway. The initial SN2 displacement is the kinetic driver, heavily influenced by the electronic nature of the acetophenone substituent.

Experimental Data: Substituent Effects on Yield

The electronic nature of the phenyl ring substituent significantly alters the yield and reaction time. Electron-Withdrawing Groups (EWGs) increase the electrophilicity of the


-carbon, accelerating the reaction.

Table 1: Comparative Yields in Hantzsch Synthesis (Ethanol, Reflux, 2h)

Substituent (Para-position)Electronic EffectReactivityIsolated Yield (%)Notes

Strong EWGVery High92-96%Rapid completion (<30 min); risk of side reactions.

/

Weak EWGHigh85-90%Ideal balance of reactivity and stability.

(Unsubstituted)
NeutralModerate75-82%Standard benchmark.

Strong EDGLow60-70%Requires longer reflux; competitive polymerization.

Data synthesized from standard organic synthesis literature [1][4].

Part 3: Safety & Handling (The Lachrymator Factor)

A critical distinction in drug discovery workflows is safety.


-Bromoacetophenones are potent lachrymators  (tear gas agents). They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing.
Handling Protocol for -Bromoacetophenones
  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a 5% Sodium Thiosulfate (

    
    ) solution before removal from the hood. This nucleophile destroys the alkylating agent.
    
  • Emergency: If exposed, do not rub eyes. Flush with water for 15 minutes.

Comparison: Ring-brominated acetophenones (e.g., 4'-bromoacetophenone) are generally non-lachrymatory and can be handled on open benches with standard PPE.

Part 4: Experimental Protocol

Protocol: Synthesis of 2-Amino-4-Arylthiazole

Objective: To synthesize a thiazole scaffold using 4-bromo-phenacyl bromide (p-bromophenacyl bromide) and thiourea. This protocol is self-validating via TLC monitoring.

Reagents:

  • 4-Bromophenacyl bromide (1.0 eq, 2.78 g)

  • Thiourea (1.1 eq, 0.84 g)

  • Ethanol (Absolute, 20 mL)

  • 
     (sat.[5] aq. solution)
    

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-bromophenacyl bromide in ethanol. Note: Solution may be slightly yellow.

  • Addition: Add thiourea in one portion.

  • Reflux: Attach a condenser and heat to reflux (

    
    ) for 60-90 minutes.
    
  • Validation (TLC): Check progress using 30% EtOAc/Hexane.

    • Starting Material

      
      : ~0.6 (UV active)
      
    • Product

      
      : ~0.3 (UV active, distinct spot)
      
    • Endpoint: Disappearance of the top spot.

  • Precipitation: Cool the mixture to Room Temperature. A hydrobromide salt precipitate may form.

  • Neutralization: Pour mixture into 50 mL of water. Slowly add sat.

    
     until pH ~8. The free base thiazole will precipitate as a solid.
    
  • Isolation: Filter via Buchner funnel, wash with cold water, and dry.

Part 5: Strategic Decision Workflow

When designing a synthesis route, choosing the correct brominated acetophenone is critical to yield and safety.

Diagram 2: Reagent Selection Decision Tree

DecisionTree Start Target Molecule Needs: Q1 Does it contain a Thiazole/Imidazole ring? Start->Q1 YesHetero Yes Q1->YesHetero NoHetero No (Aryl Ketone needed) Q1->NoHetero UseAlpha Use α-Bromoacetophenone YesHetero->UseAlpha Step1 Perform Hantzsch Synthesis UseAlpha->Step1 UseRing Use Ring-Bromoacetophenone (e.g., 4-Bromoacetophenone) NoHetero->UseRing Step2 Perform Suzuki/Heck Coupling UseRing->Step2

Caption: Decision matrix for selecting the appropriate brominated intermediate based on the structural requirements of the final drug candidate.

References

  • BenchChem. (2025).[5][7] Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones. Retrieved from 5

  • Chem Help Asap. (n.d.).[4] Hantzsch Thiazole Synthesis: Mechanism and Procedure. Retrieved from 8

  • Fisher Scientific. (2025). Safety Data Sheet: Phenacyl Bromide. Retrieved from 9

  • Kocabas, E., et al. (2010).[3] A Rapid and High-Yielding Synthesis of Thiazoles using Phenacyl Bromides. Retrieved from 3

  • National Institutes of Health (PMC). (2024). Application of α-bromination reaction on acetophenone derivatives. Retrieved from 10

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Bromo-2-ethoxyphenyl)ethanone

Executive Safety Summary & Hazard Architecture Handling 1-(5-Bromo-2-ethoxyphenyl)ethanone requires a risk-based approach that goes beyond generic "lab safety." As a halogenated aromatic ketone, this compound presents sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Architecture

Handling 1-(5-Bromo-2-ethoxyphenyl)ethanone requires a risk-based approach that goes beyond generic "lab safety." As a halogenated aromatic ketone, this compound presents specific risks related to tissue irritation and potential sensitization.

The primary physiological hazards stem from the electrophilic nature of the ketone and the lipophilicity introduced by the ethoxy and bromo substituents. This combination facilitates dermal absorption, making skin contact a critical control point.

Hazard Classification (GHS / OSHA HCS)
  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2][3]

Critical Warning: While often categorized as an "irritant," halogenated acetophenones can act as lachrymators (tear-inducing agents) upon heating or aerosolization. All thermal manipulations must occur within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation dynamics rather than generic material compatibility. Aromatic ketones can degrade standard nitrile gloves over time; therefore, a layered approach is required.

Protection ZoneRecommended EquipmentTechnical Rationale & Selection Logic
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of crystalline dust migration or splashes during solubilization. Goggles provide a sealed environment against lachrymatory vapors.
Dermal (Hands) Layer 1 (Inner): 4 mil NitrileLayer 2 (Outer): 5-8 mil Nitrile OR Silver Shield® (Laminate)Why Double Glove? Ketones swell nitrile. The inner glove provides a biological barrier if the outer glove is compromised. Use Laminate (Silver Shield) if handling concentrated stock solutions (>1M) or during spill cleanup, as nitrile breakthrough time is <15 mins for pure ketones.
Respiratory Primary: Fume Hood (Face velocity: 100 fpm)Secondary: Half-face respirator w/ OV/P100 cartridgesCausality: The ethoxy group increases volatility compared to heavier analogs. If the solid is friable (dusty), P100 filtration is mandatory to prevent inhalation of irritant particulates.
Body Lab Coat (100% Cotton or Nomex) Synthetic blends can melt into skin if a solvent fire occurs (e.g., if dissolved in acetone/ether). Cotton provides a buffer.

Operational Handling Protocol

This workflow integrates safety checks directly into the experimental procedure to ensure a self-validating safety system.

Phase 1: Engineering Control Verification

Before opening the vessel, verify the fume hood is operating at 80–100 fpm (0.4–0.5 m/s) .

  • Test: Hold a tissue strip at the sash opening; it should be drawn inward at a 45° angle.

Phase 2: Weighing & Transfer (The Critical Zone)

Static electricity can cause this crystalline solid to "jump," leading to contamination.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and spatula.

  • The "Transfer Tunnel": Do not carry the open weighing boat across the lab. Place the receiving flask inside the hood next to the balance (if available) or use a secondary container for transport.

  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly.

    • Risk:[1][4] The heat of solution is generally low, but gas evolution can occur if moisture is present in the solvent (hydrolysis risk).

Phase 3: Reaction Monitoring

When heating this compound:

  • Use a reflux condenser to prevent the escape of irritant vapors.

  • Ensure the system is under a slight positive pressure of inert gas (Nitrogen/Argon) to prevent oxidation of the ethoxy ether linkage.

Visualization: Safe Handling Workflow

The following diagram outlines the logical decision-making process for handling this compound, ensuring no step is skipped.

HandlingWorkflow Start START: Material Retrieval PPE Don PPE: Double Nitrile + Goggles Start->PPE CheckHood Verify Fume Hood (>0.4 m/s) StateCheck Is Material Dusty? CheckHood->StateCheck PPE->CheckHood StaticControl Apply Anti-Static Measures StateCheck->StaticControl No Respirator Don N95/P100 Mask StateCheck->Respirator Yes Weighing Weigh in Hood StaticControl->Weighing Solubilization Solubilization (Check for Exotherm) Weighing->Solubilization Reaction Proceed to Reaction Solubilization->Reaction Respirator->StaticControl

Figure 1: Decision-logic workflow for safe handling, prioritizing respiratory protection if dust generation is detected.

Spill Response & Decontamination Strategy

Immediate Action: Evacuate the immediate area if the spill exceeds 500 mg.

Decontamination Solution

Do not use water alone; the compound is lipophilic (low water solubility) and will spread.

  • Recommended Solvent: Ethanol (70%) or Isopropanol.

  • Neutralization: Not typically required unless mixed with reactive reagents.

Step-by-Step Cleanup[5]
  • Isolate: Mark the zone.

  • Absorb: Cover liquid spills with vermiculite or sand. For solid spills, cover with a wet paper towel (ethanol-dampened) to prevent dust lofting.

  • Scoop: Use non-sparking tools to transfer waste into a wide-mouth jar.

  • Wash: Scrub the surface with a detergent solution (soap/water) after the solvent wipe to remove oily residues.

Waste Disposal & Environmental Compliance

Disposal must strictly adhere to Halogenated Organic Waste protocols.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: Halogenated Organics (Contains Bromine)"
Liquid Waste Halogenated Solvent"Liquid Waste: Halogenated (DCM/THF + Bromo-acetophenone)"
Contaminated PPE Hazardous DebrisDouble-bagged in clear polyethylene; Label as "Chemically Contaminated"

Prohibited Actions:

  • NO drain disposal (Toxic to aquatic life due to halogenation).

  • NO mixing with strong oxidizers (e.g., Nitric Acid) in the waste container—risk of violent bromination or oxidation.

Visualization: Disposal Decision Tree

DisposalLogic Waste Chemical Waste Generated Type State? Waste->Type Solid Solid/Wipes Type->Solid Solid Liquid Liquid/Solution Type->Liquid Liquid BinSolid Solid Hazardous Waste Bin Solid->BinSolid HalogenCheck Halogenated? Liquid->HalogenCheck BinHalo Halogenated Solvent Carboy HalogenCheck->BinHalo Yes (Contains Br) BinNonHalo Non-Halogenated Carboy HalogenCheck->BinNonHalo No

Figure 2: Waste segregation logic ensuring compliance with EPA/RCRA standards for halogenated organics.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2757029, 1-(5-Bromo-2-methoxyphenyl)ethanone. (Used as structural analog for hazard profiling). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from [Link][5]

  • University of California, Berkeley (EH&S). Glove Selection Guide for Organic Solvents. Retrieved from [Link]

Sources

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